Tert-butyl m-tolylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMVGGAQYQVROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406844 | |
| Record name | tert-butyl m-tolylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-67-7 | |
| Record name | 1,1-Dimethylethyl N-(3-methylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl m-tolylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl m-tolylcarbamate
This technical guide provides a comprehensive overview of the synthesis of tert-butyl m-tolylcarbamate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound belongs to the class of N-Boc protected amines. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under moderately acidic conditions.[1][2][3] The synthesis of this compound is a crucial step in multi-step synthetic routes where the reactivity of the amino group of m-toluidine needs to be temporarily masked.
Reaction Principle
The most common and efficient method for the synthesis of this compound is the N-tert-butoxycarbonylation of m-toluidine. This reaction involves the treatment of m-toluidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct, tert-butoxycarboxylic acid.
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| m-Toluidine | C₇H₉N | 107.15 | 108-44-1 | [4][5] |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | [1] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Aqueous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For recrystallization |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
3.3. Procedure
-
To a stirred solution of m-toluidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the cooled mixture via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from hexane to afford this compound as a solid.
Characterization Data
While a specific entry for this compound was not found, data for the structurally similar tert-butyl p-tolylcarbamate is available and can serve as a useful reference.[6]
| Property | Value (for tert-butyl p-tolylcarbamate) |
| Appearance | White solid |
| Melting Point | 93-94 °C |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.22 (d, J=7.7 Hz, 2H), 7.08 (d, J=8.3 Hz, 2H), 6.39 (s, 1H), 2.29 (s, 3H), 1.51 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 152.92, 135.76, 132.54, 129.46, 118.72, 80.30, 28.38, 20.72 |
| ESI-MS (m/z) | 230.4 [M+Na]⁺ |
Visualizations
5.1. Reaction Pathway
Caption: Synthesis of this compound.
5.2. Experimental Workflow
Caption: Experimental workflow for synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a corrosive and flammable liquid.
Conclusion
The synthesis of this compound via N-tert-butoxycarbonylation of m-toluidine with di-tert-butyl dicarbonate is a robust and widely applicable method. This guide provides a detailed protocol and relevant data to aid researchers in the successful synthesis and characterization of this important chemical intermediate. The provided visualizations offer a clear understanding of the reaction pathway and experimental workflow.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. m-Toluidine CAS 108-44-1 | 808314 [merckmillipore.com]
- 5. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to tert-Butyl m-Tolylcarbamate (CAS Number: 18437-67-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl m-tolylcarbamate, a key chemical intermediate. The document details its physicochemical properties, spectral data, and a representative synthesis protocol. It is intended to be a valuable resource for professionals in organic synthesis and drug discovery.
Core Properties and Data
This compound, with the CAS number 18437-67-7, is a carbamate derivative widely utilized in organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group attached to the nitrogen of m-toluidine. The Boc group serves as a crucial protecting group for the amine functionality, allowing for selective reactions at other positions of the molecule. This property is of high value in multi-step syntheses of complex organic molecules, including active pharmaceutical ingredients.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18437-67-7 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| IUPAC Name | tert-butyl N-(3-methylphenyl)carbamate | [2] |
| Appearance | White solid | [1] |
| Monoisotopic Mass | 207.125928785 Da | [2] |
| XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 38.3 Ų | [2] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source(s) |
| 7.28 | s | 1H | Aromatic CH | [1] |
| 7.18 | d, J = 8Hz | 1H | Aromatic CH | [1] |
| 7.13 | d, J = 8Hz | 1H | Aromatic CH | [1] |
| 6.88 | d, J = 8Hz | 1H | Aromatic CH | [1] |
| 6.53 | bs | 1H | NH | [1] |
| 2.35 | s | 3H | -CH₃ | [1] |
| 1.55 | s | 9H | -C(CH₃)₃ | [1] |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ ppm) | Assignment | Source(s) |
| 152.80 | C=O (carbamate) | [1] |
| 138.80 | Aromatic C | [1] |
| 138.20 | Aromatic C | [1] |
| 128.70 | Aromatic C | [1] |
| 123.80 | Aromatic C | [1] |
| 119.10 | Aromatic C | [1] |
| 115.60 | Aromatic C | [1] |
| 80.30 | -C(CH₃)₃ | [1] |
| 28.30 | -C(CH₃)₃ | [1] |
| 21.40 | -CH₃ | [1] |
Mass Spectrometry: A GC-MS spectrum is available for this compound, though detailed fragmentation data is not widely published.[2] The expected molecular ion peak [M]⁺ would be observed at m/z 207.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively published, a general and reliable method for the N-Boc protection of anilines can be adapted. The following protocol is a representative example based on standard procedures for similar compounds.
Protocol 1: Synthesis of this compound
This procedure involves the reaction of m-toluidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
m-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve m-toluidine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add the base (TEA or DIPEA, 1.2 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound. A 95% yield has been reported for this compound.[1]
Diagram 1: Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Applications in Drug Development and Research
Carbamates, in general, are a significant class of compounds in medicinal chemistry.[3] The tert-butyl carbamate moiety, in particular, is a cornerstone of modern organic synthesis, primarily due to its role as the Boc protecting group for amines.[3] This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step synthetic routes toward complex target molecules.
While specific biological activities for this compound are not widely reported, its structural motif is present in various compounds investigated for therapeutic properties. For instance, derivatives of tert-butyl phenylcarbamate have been synthesized and evaluated for anti-inflammatory activity.[3] The primary utility of this compound in drug development is as a versatile building block. Its synthesis allows for the introduction of a protected amino group onto a tolyl scaffold, which can then be further functionalized to create a library of compounds for biological screening.
Diagram 2: Role in Synthetic Chemistry
Caption: The logical role of this compound in organic synthesis.
Conclusion
This compound is a valuable chemical intermediate with well-defined spectroscopic properties. Its primary application lies in its role as a Boc-protected building block in the synthesis of more complex molecules, particularly within the field of drug discovery and development. The synthetic protocols are generally straightforward and high-yielding, making it an accessible component for a wide range of research applications. Further investigation into the direct biological activities of this compound could reveal novel therapeutic potentials.
References
An In-depth Technical Guide to the Physical Properties of Tert-butyl m-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the core physical properties of Tert-butyl m-tolylcarbamate, a key intermediate in organic synthesis. This document details its fundamental physicochemical characteristics, supported by standardized experimental protocols for their determination. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary data for the effective handling, characterization, and application of this compound in a laboratory setting.
Core Physical and Chemical Properties
This compound, with the IUPAC name tert-butyl N-(3-methylphenyl)carbamate, is a solid organic compound.[1] Its structure, featuring a carbamate functional group attached to a tolyl ring and a tert-butyl group, dictates its physical properties. A summary of its key physical data is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental determination using the protocols outlined in this guide is recommended for the highest accuracy.
Data Presentation: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | Data not available; refer to Experimental Protocol 2.2 | |
| Boiling Point | Predicted: Data not readily available | |
| Density | Predicted: Data not readily available | |
| Solubility | Insoluble in water; Soluble in common organic solvents such as methanol, ethanol, chloroform, and dichloromethane. Refer to Experimental Protocol 2.3 for determination. | |
| CAS Number | 18437-67-7 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for obtaining a pure sample and for the verification of its physical properties.
Synthesis of this compound
A general and efficient method for the synthesis of aryl carbamates involves the palladium-catalyzed cross-coupling of an aryl halide with sodium cyanate in the presence of an alcohol.[3][4][5][6]
Materials:
-
m-Toluidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A suitable base (e.g., Triethylamine, N,N-Diisopropylethylamine)
-
Magnetic stirrer and heating plate
-
Round-bottom flask and condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve m-toluidine in the chosen solvent.
-
Add the base to the reaction mixture.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the flask.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove any water-soluble byproducts and the base.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus or Thiele tube setup
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting point range (typically within 1-2 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound is essential for its use in reactions and for its purification.
Materials:
-
A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Analytical balance
Procedure for Qualitative Assessment:
-
Place a small, known amount (e.g., 10 mg) of this compound into a series of test tubes.
-
Add a small volume (e.g., 1 mL) of each solvent to a separate test tube.
-
Vigorously shake or vortex each tube for a set period.
-
Visually observe if the solid has dissolved.
Procedure for Quantitative Determination (Shake-Flask Method):
-
Add an excess amount of this compound to a vial containing a known volume of the solvent of interest.
-
Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Allow any undissolved solid to settle.
-
Carefully extract a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
Spectroscopic Characterization (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of a molecule.
Sample Preparation:
-
Dissolve approximately 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum will show distinct signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the nine equivalent protons of the tert-butyl group. The chemical shifts, integration, and splitting patterns of these signals are characteristic of the molecule's structure.
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate group.
Mandatory Visualizations
Logical Relationship of Physical Property Determination
The following diagram illustrates the logical flow for the determination of the key physical properties of a solid organic compound like this compound.
Caption: Logical workflow for physical property determination.
Experimental Workflow for Synthesis and Characterization
This diagram outlines a typical experimental workflow for the synthesis of this compound followed by its physical and spectral characterization.
Caption: Synthesis and characterization workflow.
References
- 1. This compound | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Synthesis of N-Aryl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. Substituted carbamate synthesis by carbamidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tert-butyl m-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl m-tolylcarbamate, a key intermediate in organic synthesis with applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and the significance of the tert-butoxycarbonyl (Boc) protecting group. Experimental protocols and quantitative data are presented to support its application in research and development.
Core Concepts and Properties
This compound belongs to the carbamate family of organic compounds. The defining feature of this molecule is the carbamate functional group, where an amino group (derived from m-toluidine) is linked to a carbonyl group, which is in turn bonded to a tert-butoxy group. The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under acidic conditions, allowing for the selective deprotection of amines in the synthesis of complex molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 207.27 g/mol | PubChem[1] |
| Molecular Formula | C12H17NO2 | PubChem[1] |
| Appearance | White solid | [2] |
| Melting Point (o-isomer) | 84-85°C | [2] |
| Melting Point (p-isomer) | 81-82°C | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| ¹H NMR (400 MHz, CDCl3) | Chemical Shift (δ ppm) |
| Aromatic-H | 7.28 (s, 1H), 7.18 (d, J = 8Hz, 1H), 7.13 (d, J = 8Hz, 1H), 6.88 (d, J = 8Hz, 1H) |
| NH | 6.53 (bs, 1H) |
| CH3 (tolyl) | 2.35 (s, 3H) |
| C(CH3)3 | 1.55 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl3) | Chemical Shift (δ ppm) |
| C=O | 152.80 |
| Aromatic-C | 138.80, 138.20, 128.70, 123.80, 119.10, 115.60 |
| C(CH3)3 | 80.30 |
| C(CH3)3 | 28.30 |
| CH3 (tolyl) | 21.40 |
| Data sourced from[2] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of m-toluidine with a reagent that introduces the tert-butoxycarbonyl group. A common and efficient method is the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base. A reported yield for the synthesis of this compound is 95%.[2]
General Experimental Protocol
The following is a general procedure for the N-tert-butoxycarbonylation of an aniline, which can be adapted for the synthesis of this compound.
Materials:
-
m-Toluidine
-
Di-tert-butyl dicarbonate (Boc2O)
-
A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
A suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
Procedure:
-
In a round-bottom flask, dissolve m-toluidine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is then worked up, which may involve washing with aqueous solutions to remove the base and any byproducts.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Research and Drug Development
The primary role of this compound in research and drug development is as a protected building block. The Boc-protected amine allows for various chemical transformations to be performed on other parts of the molecule without affecting the amino group.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents. Its utility is visualized in the following workflow.
General Synthetic Workflow
A general workflow for the synthesis of aryl carbamates, including this compound, is outlined below. This process is fundamental in creating intermediates for more complex molecules.
Conclusion
This compound is a valuable chemical intermediate, primarily utilized for the introduction of a protected amine functionality in the synthesis of more complex molecules. Its properties, particularly those conferred by the Boc protecting group, make it a useful tool for researchers and scientists in the field of drug development and medicinal chemistry. The synthetic protocols are well-established, providing a reliable means of accessing this compound for further research and application.
References
An In-depth Technical Guide to Tert-butyl N-(3-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(3-methylphenyl)carbamate, a synthetic carbamate derivative with potential applications in medicinal chemistry and drug development. The document details its chemical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential biological significance based on related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction
Tert-butyl N-(3-methylphenyl)carbamate, with the IUPAC name tert-butyl N-(3-methylphenyl)carbamate [1], is a carbamate derivative that has garnered interest within the field of medicinal chemistry. Carbamates are a significant class of organic compounds that are structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is a key structural motif in numerous pharmaceuticals and agrochemicals, valued for its chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The tert-butoxycarbonyl (Boc) protecting group, a prominent feature of the target molecule, is widely employed in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and its facile removal under acidic conditions.
This guide aims to provide a detailed technical overview of tert-butyl N-(3-methylphenyl)carbamate, consolidating available data on its chemical properties, synthesis, and potential biological relevance to aid researchers in its application for drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl N-(3-methylphenyl)carbamate is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| IUPAC Name | tert-butyl N-(3-methylphenyl)carbamate |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 18437-67-7 |
| Appearance | White Solid |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 7.28 (s, 1H), 7.18 (d, J = 8Hz, 1H), 7.13 (d, J = 8Hz, 1H), 6.88 (d, J = 8Hz, 1H), 6.53 (bs, 1H), 2.35 (s, 3H), 1.55 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃, ppm) | 152.80, 138.80, 138.20, 128.70, 123.80, 119.10, 115.60, 80.30, 28.30, 21.40 |
Synthesis and Experimental Protocols
The synthesis of tert-butyl N-(3-methylphenyl)carbamate can be achieved through the reaction of m-toluidine with di-tert-butyl dicarbonate (Boc₂O). This is a common and efficient method for the introduction of a Boc protecting group onto an amine.
Proposed Synthetic Pathway
The logical workflow for the synthesis is a nucleophilic attack of the amino group of m-toluidine on one of the carbonyl carbons of di-tert-butyl dicarbonate, followed by the departure of a tert-butoxycarbonyl group and a proton to yield the final product.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the N-Boc protection of anilines.
Materials:
-
m-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve m-toluidine (1.0 equivalent) in anhydrous THF.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-butyl N-(3-methylphenyl)carbamate.
Applications in Drug Development
While specific biological activities of tert-butyl N-(3-methylphenyl)carbamate are not extensively documented, the broader class of carbamates has significant applications in drug design and development. The carbamate moiety is a key feature in a variety of therapeutic agents.
Role as a Bioisostere and Pharmacophore
The carbamate group can act as a bioisostere for amide or ester functionalities, offering improved metabolic stability and pharmacokinetic properties. It can also serve as a crucial pharmacophore, directly interacting with biological targets.
Potential as an Intermediate in Synthesis
The primary utility of tert-butyl N-(3-methylphenyl)carbamate in drug development likely lies in its role as a synthetic intermediate. The Boc-protected amine allows for various chemical modifications at other positions of the aromatic ring. Subsequent deprotection of the amine under acidic conditions unveils a reactive functional group for further derivatization, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Insights from Related Compounds
Derivatives of tert-butyl phenylcarbamate have been investigated for their anti-inflammatory properties. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamates have been synthesized and evaluated for their in vivo anti-inflammatory activity. This suggests that the tert-butyl tolylcarbamate scaffold could be a starting point for the development of new anti-inflammatory agents.
Signaling Pathways and Mechanisms of Action (Hypothetical)
Given the limited specific data for tert-butyl N-(3-methylphenyl)carbamate, a hypothetical signaling pathway is presented based on the known mechanisms of some carbamate-containing drugs and the potential for derivatives of this compound. For example, some carbamates are known to act as enzyme inhibitors. A plausible, though hypothetical, mechanism could involve the inhibition of a key enzyme in an inflammatory pathway.
Conclusion
Tert-butyl N-(3-methylphenyl)carbamate is a valuable synthetic intermediate with potential applications in the development of new therapeutic agents. Its chemical properties are well-defined, and its synthesis is straightforward. While direct biological data is sparse, the known activities of related carbamate derivatives, particularly in the area of anti-inflammatory research, suggest that this compound and its analogues are promising scaffolds for further investigation. This technical guide provides a foundational resource for researchers looking to utilize tert-butyl N-(3-methylphenyl)carbamate in their drug discovery and development programs.
References
An In-depth Technical Guide to the Synthesis of N-Boc Protected m-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-3-methylaniline (N-Boc protected m-toluidine). The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This protection is a critical step in multi-step syntheses, particularly in the development of pharmaceutical compounds, as it prevents the amine from undergoing unwanted side reactions.[4][5]
Reaction Principle and Mechanism
The synthesis of N-Boc protected m-toluidine is typically achieved through the reaction of m-toluidine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the m-toluidine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][3] The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[2] While the reaction can proceed without a base, a mild base such as sodium bicarbonate or triethylamine is often added to neutralize the acidic byproducts and drive the reaction to completion.[3][7] Anilines can be less nucleophilic than aliphatic amines, and sometimes catalytic amounts of a reagent like 4-(dimethylaminopyridine) (DMAP) or specific conditions are employed to facilitate the reaction.[8]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the N-Boc protection of aromatic amines, including m-toluidine. The conditions can be optimized to achieve higher yields and purity.
| Parameter | Condition | Reactant | Reagent | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | General Procedure | Primary Amine (1.0 equiv) | Boc₂O (1.1 equiv) | NaHCO₃ (2.0 equiv) | Dioxane/Water (1:1) | 0 to RT | 4-12 | ~95 (for Aniline) | [7] |
| 2 | Automated Synthesis | Free Amine | Boc₂O on Celite | --- | Methanol | Room Temp. | 3 | Not specified | |
| 3 | Catalyst-Free | Aromatic Amine | Boc₂O | --- | Water/Acetone | Room Temp. | Short | Excellent | [9] |
| 4 | Lewis Acid Catalysis | Aniline (2 mmol) | Boc₂O (2 mmol) | --- | Acetonitrile | Reflux | 3 | 92 | [10] |
| 5 | Solvent-Free | Aromatic Amine | Boc₂O | Iodine (catalytic) | --- | Room Temp. | --- | High | [1] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of N-Boc-m-toluidine based on common laboratory practices for the Boc protection of anilines.[7]
Materials:
-
m-Toluidine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve m-toluidine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is completely dissolved.
-
Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv) to the cooled solution portion-wise over 5-10 minutes while stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material (m-toluidine) is consumed.
-
Work-up: Upon completion, add deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (typically 3 times).
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to yield pure N-tert-butoxycarbonyl-3-methylaniline.
Visualization of Pathways and Workflows
Caption: Reaction pathway for the N-Boc protection of m-toluidine.
Caption: General experimental workflow for the synthesis of N-Boc-m-toluidine.
Boc Group Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions.[7] A common method involves treating the N-Boc protected amine with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM).[3][7] Alternatively, hydrogen chloride (HCl) in a solvent like methanol or dioxane can be used.[8] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[7]
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. echemi.com [echemi.com]
- 5. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to tert-Butyl m-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature containing a detailed, experimentally verified Safety Data Sheet (SDS), specific synthesis protocols, and biological activity for tert-butyl m-tolylcarbamate is limited. This guide has been compiled from available data for the compound and supplemented with information from closely related analogs. All information should be used as a reference, and appropriate safety and experimental design considerations should be applied.
Introduction
This compound, also known by its IUPAC name tert-butyl N-(3-methylphenyl)carbamate, is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are notable for their wide range of applications, from pharmaceuticals and agrochemicals to protecting groups in organic synthesis. The tert-butoxycarbonyl (Boc) group, in particular, is a cornerstone of modern synthetic chemistry, valued for its stability and ease of removal under specific conditions. This guide provides a comprehensive overview of the known properties, a generalized synthesis protocol, and safety considerations for this compound, aimed at professionals in research and development.
Physicochemical and Spectroscopic Data
The quantitative data available for this compound are summarized below. These properties are essential for its identification, purification, and use in synthetic applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 207.27 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-(3-methylphenyl)carbamate | PubChem[1] |
| CAS Number | 18437-67-7 | |
| Appearance | White Solid | |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of a compound. The following data has been reported for this compound.
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.28 (s, 1H), 7.18 (d, J = 8Hz, 1H), 7.13 (d, J = 8Hz, 1H), 6.88 (d, J = 8Hz, 1H), 6.53 (bs, 1H), 2.35 (s, 3H), 1.55 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.80, 138.80, 138.20, 128.70, 123.80, 119.10, 115.60, 80.30, 28.30, 21.40 |
| Mass Spectrometry | GC-MS data is available. |
Synthesis and Experimental Protocols
Generalized Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of m-toluidine with di-tert-butyl dicarbonate (Boc₂O). This reaction typically proceeds under basic conditions to deprotonate the amine, facilitating its nucleophilic attack on the Boc anhydride.
Reaction Scheme:
Materials:
-
m-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, N,N-diisopropylethylamine, or sodium bicarbonate)
-
A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Experimental Protocol:
-
In a round-bottom flask, dissolve m-toluidine (1.0 equivalent) in the chosen solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Eye Irritation | May cause eye irritation. Wear safety glasses with side shields or goggles. |
| Skin Contact | May cause skin irritation. Wear protective gloves and a lab coat. |
| Inhalation | May be harmful if inhaled. Avoid breathing dust and work in a well-ventilated area or fume hood. |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when handling. |
| Fire and Explosion | Not expected to be a significant fire hazard, but handle away from open flames and strong oxidizing agents. |
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
Biological Activity and Applications
As of the date of this guide, there is no specific information in the peer-reviewed scientific literature regarding the biological activity or signaling pathways of this compound. Carbamate-containing molecules have a wide range of biological activities, but these are highly dependent on the overall structure of the molecule.
The primary application of this compound is likely as a chemical intermediate in organic synthesis. It can serve as a protected form of m-toluidine, allowing for transformations on other parts of a molecule without affecting the amino group. The Boc protecting group can be readily removed under acidic conditions.
Conclusion
This compound is a carbamate derivative with potential applications as a synthetic intermediate. While specific experimental and safety data are not extensively documented, its properties can be inferred from its structure and comparison with related compounds. The information and generalized protocols provided in this guide are intended to serve as a starting point for researchers. It is imperative to conduct a thorough risk assessment and to purify and characterize the compound rigorously before its use in further applications.
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of Tert-butyl m-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for tert-butyl m-tolylcarbamate, a key intermediate in pharmaceutical and organic synthesis. The document details the necessary starting materials, provides step-by-step experimental protocols, and includes quantitative data and mechanistic diagrams to facilitate a thorough understanding of the synthetic processes.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves the formation of a carbamate linkage. This can be achieved through two main retrosynthetic approaches:
-
Route A: Nucleophilic attack of m-toluidine on a tert-butoxycarbonylating agent.
-
Route B: Nucleophilic attack of tert-butanol on m-tolyl isocyanate.
Each route utilizes distinct starting materials and offers different advantages regarding reagent availability, reaction conditions, and scalability.
Data Presentation: Starting Materials and Product Specifications
The following tables summarize the key physical and chemical properties of the starting materials and the final product, this compound.
Table 1: Properties of Key Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |
| m-Toluidine | C₇H₉N | 107.15 | Colorless to pale yellow liquid | 203-204 | 0.989 |
| Di-tert-butyl dicarbonate (Boc)₂O | C₁₀H₁₈O₅ | 218.25 | Colorless solid or liquid | 56-57 (at 0.5 mmHg) | 0.950 |
| m-Tolyl isocyanate | C₈H₇NO | 133.15 | Clear colorless to pale yellow liquid | 75-76 (at 12 mmHg)[1] | 1.033[1] |
| tert-Butanol | C₄H₁₀O | 74.12 | Colorless solid or liquid | 82.4 | 0.775 |
| Triphosgene | C₃Cl₆O₃ | 296.75 | White crystalline solid | 203-206 (decomposes) | 1.78 |
| tert-Butyl Chloroformate | C₅H₉ClO₂ | 136.58 | Colorless liquid | Decomposes above 10°C | 1.037 |
Table 2: Product Specifications for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | White solid |
| Yield (from Route A) | 95% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (s, 1H), 7.18 (d, J=8Hz, 1H), 7.13 (t, J=8Hz, 1H), 6.88 (d, J=8Hz, 1H), 6.53 (br s, 1H), 2.35 (s, 3H), 1.55 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.80, 138.80, 138.20, 128.70, 123.80, 119.10, 115.60, 80.30, 28.30, 21.40 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its key intermediates.
Synthesis of this compound via Route A: From m-Toluidine and Di-tert-butyl dicarbonate
This is the most common and straightforward method for the preparation of this compound.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-toluidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (m-toluidine) is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Synthesis of this compound via Route B: From m-Tolyl Isocyanate and tert-Butanol
This route involves the synthesis of the isocyanate intermediate followed by its reaction with tert-butanol.
3.2.1. Synthesis of m-Tolyl Isocyanate from m-Toluidine
A common method for the synthesis of isocyanates from primary amines is the use of phosgene or a phosgene equivalent like triphosgene.
Experimental Protocol (adapted from a general procedure for aromatic amines):
-
Reaction Setup: In a well-ventilated fume hood, dissolve triphosgene (0.4 equivalents) in anhydrous toluene in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Addition of Amine: Slowly add a solution of m-toluidine (1.0 equivalent) in anhydrous toluene to the triphosgene solution at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (tested with a pH strip at the outlet of the condenser).
-
Purification: After cooling to room temperature, the reaction mixture can be fractionally distilled under reduced pressure to yield pure m-tolyl isocyanate.
3.2.2. Synthesis of this compound from m-Tolyl Isocyanate
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve m-tolyl isocyanate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Alcohol: Cool the solution to 0 °C using an ice bath. Slowly add a solution of tert-butanol (1.1 equivalents) in anhydrous THF to the isocyanate solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction can be catalyzed by the addition of a catalytic amount of a tertiary amine base (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2250-2275 cm⁻¹), remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Synthetic routes to this compound.
Caption: Mechanism of Route A: Boc protection of m-toluidine.
Caption: Mechanism of Route B: Reaction of m-tolyl isocyanate.
Experimental Workflow
Caption: General experimental workflow for synthesis.
References
An In-depth Technical Guide to the Chemical Structure of Tert-butyl m-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl m-tolylcarbamate, systematically known as tert-butyl N-(3-methylphenyl)carbamate, is an organic compound belonging to the carbamate class. Carbamates are functional groups characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. The tert-butyl protecting group is of significant interest in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry, due to its stability in various reaction conditions and its susceptibility to cleavage under specific acidic conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
The chemical structure of this compound consists of a tolyl group (a methyl-substituted phenyl ring) attached to the nitrogen atom of a carbamate moiety, with a tert-butyl group linked to the carbamate's oxygen atom. The "m-" prefix indicates that the methyl group is at the meta position (carbon 3) of the phenyl ring relative to the carbamate substituent.
| Identifier | Value |
| IUPAC Name | tert-butyl N-(3-methylphenyl)carbamate[1] |
| CAS Number | 18437-67-7[1] |
| Molecular Formula | C₁₂H₁₇NO₂[1][2] |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)OC(C)(C)C[1] |
| InChI | InChI=1S/C12H17NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14)[1] |
| InChIKey | VZMVGGAQYQVROP-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and use in synthetic protocols.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 207.27 g/mol [2] |
| Appearance | White solid |
| Melting Point | Data for the m-isomer is not readily available in the cited literature. For comparison, the o-isomer has a melting point of 84-85°C and the p-isomer has a melting point of 81-82°C. |
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) data for this compound, which are essential for structural elucidation and purity assessment.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.28 | s | 1H | Aromatic CH | |
| 7.18 | d | 8 | 1H | Aromatic CH |
| 7.13 | d | 8 | 1H | Aromatic CH |
| 6.88 | d | 8 | 1H | Aromatic CH |
| 6.53 | bs | 1H | NH | |
| 2.35 | s | 3H | -CH₃ (tolyl) | |
| 1.55 | s | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 152.80 | C=O (carbamate) |
| 138.80 | Aromatic C |
| 138.20 | Aromatic C |
| 128.70 | Aromatic CH |
| 123.80 | Aromatic CH |
| 119.10 | Aromatic CH |
| 115.60 | Aromatic CH |
| 80.30 | -C (CH₃)₃ |
| 28.30 | -C(C H₃)₃ |
| 21.40 | -C H₃ (tolyl) |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the provided search results, a general and widely applicable method for the synthesis of aryl carbamates involves the reaction of an aryl isocyanate with tert-butanol or the reaction of an aniline with di-tert-butyl dicarbonate (Boc₂O). A high yield of 95% has been reported for the synthesis of this compound.
General Synthesis of Tert-butyl Aryl Carbamates from Aniline Derivatives
This protocol is a representative method for the N-tert-butoxycarbonylation of anilines.
Materials:
-
m-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Base (optional, e.g., triethylamine, pyridine)
Procedure:
-
In a clean, dry round-bottom flask, dissolve m-toluidine in the anhydrous solvent.
-
To this solution, add di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents).
-
If desired, a non-nucleophilic base can be added to scavenge the acid byproduct.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Biological and Pharmaceutical Relevance
The carbamate functional group is a common structural motif in a wide range of pharmaceuticals and agrochemicals. Carbamate derivatives have been explored for various therapeutic applications, including as enzyme inhibitors and prodrugs. However, based on the available literature, there is limited specific information on the biological activity or direct applications of this compound in drug development. Its primary role appears to be as a synthetic intermediate, where the Boc-protected amine allows for the selective modification of other parts of the molecule.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Guide on the Solubility of Tert-butyl m-tolylcarbamate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility of tert-butyl m-tolylcarbamate in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document consolidates known physicochemical properties and outlines detailed experimental protocols for determining its solubility. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound for applications in synthesis, purification, and formulation.
Introduction
This compound, also known as tert-butyl N-(3-methylphenyl)carbamate, is a carbamate derivative with applications in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is a common feature in many synthetic pathways, particularly in peptide synthesis and the development of pharmaceutical intermediates. Understanding the solubility of such compounds is critical for optimizing reaction conditions, developing purification strategies, and for formulation studies. The solubility of a compound in various organic solvents is a fundamental physical property that dictates its behavior in different chemical environments.
This guide summarizes the available data for this compound and provides a framework for its experimental solubility determination.
Physicochemical Properties of this compound
While experimental solubility data is scarce, the following computed physicochemical properties are available from public databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 207.27 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-(3-methylphenyl)carbamate | PubChem[1] |
| CAS Number | 18437-67-7 | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
Note: The XLogP3 value suggests that this compound is likely to have good solubility in non-polar organic solvents.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. Researchers are encouraged to determine the solubility experimentally based on their specific needs. The following table provides a template for recording such data.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Hexane | C₆H₁₄ | 0.1 | 25 | To be determined | To be determined | Expected to be soluble |
| Toluene | C₇H₈ | 2.4 | 25 | To be determined | To be determined | Expected to be soluble |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | To be determined | To be determined | Expected to be soluble |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | To be determined | To be determined | Expected to be soluble |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | To be determined | To be determined | Expected to be soluble |
| Acetone | C₃H₆O | 5.1 | 25 | To be determined | To be determined | Expected to be soluble |
| Isopropanol | C₃H₈O | 3.9 | 25 | To be determined | To be determined | Expected to be soluble |
| Ethanol | C₂H₅OH | 4.3 | 25 | To be determined | To be determined | Expected to be soluble |
| Methanol | CH₃OH | 5.1 | 25 | To be determined | To be determined | Expected to be soluble |
| Acetonitrile | C₂H₃N | 5.8 | 25 | To be determined | To be determined | Expected to be moderately soluble |
| Dimethylformamide | C₃H₇NO | 6.4 | 25 | To be determined | To be determined | Expected to be soluble |
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | To be determined | To be determined | Expected to be soluble |
| Water | H₂O | 10.2 | 25 | To be determined | To be determined | Expected to be poorly soluble |
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal shake-flask method, a standard technique for determining the thermodynamic solubility of a compound in a given solvent.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Temperature-controlled orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Repeat for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand undisturbed to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility can be expressed in units such as mg/mL, g/100 mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
Stability and Storage of Tert-butyl m-tolylcarbamate: A Technical Guide for Researchers
Recommended Storage Conditions
Based on safety data sheets (SDS) for structurally related carbamate compounds, the following general storage conditions are recommended to maintain the quality of Tert-butyl m-tolylcarbamate:
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[2][3]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[3]
Predicted Stability Profile and Degradation Pathways
The chemical structure of this compound, featuring a tert-butoxycarbonyl (Boc) protecting group on an aniline derivative, suggests susceptibility to degradation under specific conditions. The primary modes of degradation are anticipated to be acidic hydrolysis and thermal decomposition.
Acidic Hydrolysis: The Boc group is notoriously labile in acidic conditions.[1] Protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which can then deprotonate to isobutylene), leads to the formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield m-toluidine.
Thermal Degradation: N-Boc protected amines can undergo thermal decomposition at elevated temperatures.[4][5][6] This process is also believed to proceed through the elimination of isobutylene and carbon dioxide to give the corresponding amine, in this case, m-toluidine.[5]
Photolytic Degradation: While some N-aryl carbamates exhibit high photostability, others can undergo photodegradation, potentially through photo-Fries rearrangement or other radical pathways.[2] A formal photostability study is recommended to assess the sensitivity of this compound to light.
Oxidative Degradation: While less common for this class of compounds, the potential for oxidative degradation, particularly if impurities are present, should not be entirely dismissed.
A diagram illustrating the predicted primary degradation pathways is provided below.
Framework for Experimental Stability Assessment: A Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions. The goal is to identify potential degradation products and establish a stability-indicating analytical method.
Detailed Experimental Protocols
The following protocols provide a starting point for conducting a comprehensive stability assessment of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Store a portion of the stock solution at 80°C for 48 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a portion of the stock solution and a thin layer of the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2). For the solid-state samples, dissolve a known amount in the initial solvent before dilution and analysis.
Protocol 2: Proposed Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A suggested starting gradient could be:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (peak purity analysis of the parent peak in stressed samples), linearity, accuracy, precision, and robustness.
Data Presentation
The results of the forced degradation study should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Results for this compound in Solution
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | 24 | ||||
| 0.1 N NaOH, 60°C | 24 | ||||
| 3% H₂O₂, RT | 24 | ||||
| Thermal, 80°C | 48 | ||||
| Photolytic | (ICH Q1B) |
Table 2: Summary of Forced Degradation Results for this compound in Solid State
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Appearance |
| Thermal, 80°C | 48 | ||||
| Photolytic | (ICH Q1B) |
Experimental Workflow
The overall workflow for assessing the stability of this compound is depicted in the following diagram.
Conclusion
While specific, publicly available stability data for this compound is limited, a comprehensive understanding of its stability profile can be achieved through a systematic approach. By adhering to the recommended storage conditions and conducting a thorough forced degradation study as outlined in this guide, researchers can ensure the quality of their starting material and gain valuable insights into its degradation pathways. The provided protocols serve as a robust starting point for developing a validated, stability-indicating method, which is crucial for any research or development program involving this compound.
References
The Sentinel Amines: A Technical Guide to the Discovery and Application of Carbamate Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realm of peptide and pharmaceutical development, the strategic protection and deprotection of functional groups is paramount. Among the arsenal of protective strategies, carbamate protecting groups stand as a cornerstone, enabling chemists to orchestrate complex molecular transformations with precision and control. This in-depth technical guide chronicles the discovery and history of these indispensable tools, providing a comprehensive overview of their development, mechanisms, and practical applications.
The Dawn of a New Era in Peptide Synthesis: The Carbobenzyloxy (Cbz) Group
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge, plagued by uncontrolled polymerization. The breakthrough came in 1932 from the laboratory of Max Bergmann and his collaborator Leonidas Zervas. They introduced the carbobenzyloxy (Cbz or Z) group , the first truly effective and widely applicable protecting group for amines. This innovation revolutionized peptide chemistry by providing a stable "mask" for the amine functionality that could be selectively removed under mild conditions.
The Cbz group is introduced by reacting an amine with benzyl chloroformate, typically under basic conditions. Its stability to a wide range of reagents used in peptide coupling, combined with its facile removal via catalytic hydrogenolysis, made it an invaluable tool for early peptide chemists.
Key Characteristics of the Cbz Group
| Feature | Description |
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Typically aqueous base (e.g., Na2CO3) or organic base |
| Stability | Stable to basic and mildly acidic conditions |
| Deprotection Method | Catalytic hydrogenolysis (H2, Pd/C) |
| Byproducts of Deprotection | Toluene and Carbon Dioxide |
Experimental Protocols
1.2.1. General Procedure for Cbz Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid in an aqueous solution of sodium carbonate.
-
Addition of Cbz-Cl: Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed for a few hours at room temperature.
-
Workup: Acidify the reaction mixture to precipitate the Cbz-protected amino acid, which is then collected by filtration.
1.2.2. General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Diagram 1: Timeline of Key Carbamate Protecting Group Discoveries
Caption: A timeline illustrating the discovery of major carbamate protecting groups.
The Advent of Acid-Labile Protection: The tert-Butyloxycarbonyl (Boc) Group
The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s created a need for new protecting groups with different orthogonality. The harsh conditions required for Cbz removal (hydrogenolysis) were not always compatible with the solid support. This led to the development of the tert-butyloxycarbonyl (Boc) group , independently reported by Frederick C. McKay and N. F. Albertson, and by G. W. Anderson and A. C. McGregor in 1957.
The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation, but is readily cleaved by mild acids, such as trifluoroacetic acid (TFA). This acid lability provided a crucial orthogonal strategy to the Cbz group, significantly expanding the toolbox for peptide synthesis. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc anhydride).
Key Characteristics of the Boc Group
| Feature | Description |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Protection Conditions | Aqueous base (e.g., NaOH, NaHCO3) or organic base (e.g., triethylamine, DMAP) in an organic solvent |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation |
| Deprotection Method | Mild acid (e.g., trifluoroacetic acid (TFA), HCl in an organic solvent) |
| Byproducts of Deprotection | Isobutylene and Carbon Dioxide |
Experimental Protocols
2.2.1. General Procedure for Boc Protection of an Amine
-
Dissolution: Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF, or a mixture of water and a miscible organic solvent).
-
Addition of Base and Boc2O: Add a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of di-tert-butyl dicarbonate.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Perform an aqueous workup to remove the base and unreacted Boc anhydride. The Boc-protected amine is then isolated by extraction and purified.
2.2.2. General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in an organic solvent such as dichloromethane.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature.
-
Reaction: The reaction is typically complete within 1-2 hours.
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.
Diagram 2: Orthogonality of Carbamate Protecting Groups
Methodological & Application
Application Notes and Protocols for the Use of Tert-butyl m-tolylcarbamate in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in drug discovery and development.
Tert-butyl m-tolylcarbamate serves as a valuable nucleophilic coupling partner in Buchwald-Hartwig amination reactions. The use of this N-Boc protected secondary amine allows for the synthesis of N-aryl-N-(m-tolyl)amines, which can be further deprotected to yield the corresponding secondary arylamines. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under many reaction conditions and can be readily removed under acidic conditions.
These application notes provide detailed protocols and a summary of reaction parameters for the successful implementation of this compound in Buchwald-Hartwig amination reactions with various aryl halides.
Catalytic Cycle and Key Parameters
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) complex. A base then deprotonates the carbamate to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-N-(m-tolyl)carbamate product is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst.
The success of the reaction is highly dependent on the careful selection of the following parameters:
-
Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used. Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for high catalytic activity. The choice of ligand can significantly impact reaction efficiency and substrate scope. Commonly used ligands include biarylphosphines (e.g., RuPhos, XPhos) and ferrocenylphosphines.
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the carbamate. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of Aryl Halides with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., Potassium phosphate, 2.0 mmol)
-
Anhydrous solvent (e.g., tert-butanol, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N-(m-tolyl)carbamate.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of various aryl halides with carbamates, providing a basis for comparison and optimization. While specific data for this compound is limited in the literature, the data for the closely related tert-butyl carbamate provides a strong predictive framework.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with tert-Butyl Carbamate
| Aryl Chloride | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | K₃PO₄ | t-BuOH | 100 | 24 | 95 |
| 4-Chloroanisole | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | K₃PO₄ | t-BuOH | 100 | 24 | 92 |
| 2-Chlorotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | K₃PO₄ | t-BuOH | 100 | 24 | 88 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | K₃PO₄ | t-BuOH | 100 | 24 | 91 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with tert-Butyl Carbamate
| Aryl Bromide | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2.0) | P(tBu)₃ (4.0) | NaOtBu | Toluene | 80 | 18 | 93 |
| 4-Bromoanisole | Pd(OAc)₂ (2.0) | P(tBu)₃ (4.0) | NaOtBu | Toluene | 80 | 18 | 95 |
| 2-Bromotoluene | Pd(OAc)₂ (2.0) | P(tBu)₃ (4.0) | NaOtBu | Toluene | 80 | 18 | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2.0) | P(tBu)₃ (4.0) | NaOtBu | Toluene | 80 | 18 | 90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination using this compound.
Application Notes and Protocols: Tert-butyl m-tolylcarbamate as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Tert-butyl m-tolylcarbamate serves as a specific example of a Boc-protected arylamine, temporarily masking the nucleophilicity of the amino group in m-toluidine to allow for selective transformations at other positions of the molecule or on other functional groups within a larger molecular framework.
These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound as a protecting group for the amino functionality of m-toluidine. Detailed experimental protocols for its formation and deprotection are provided, along with its key physicochemical and spectroscopic data.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference and characterization.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(3-methylphenyl)carbamate | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 18437-67-7 | [1] |
| Appearance | White solid | N/A |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (s, 1H), 7.18 (d, J = 8Hz, 1H), 7.13 (d, J = 8Hz, 1H), 6.88 (d, J = 8Hz, 1H), 6.53 (bs, 1H), 2.35 (s, 3H), 1.55 (s, 9H) | N/A |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.80, 138.80, 138.20, 128.70, 123.80, 119.10, 115.60, 80.30, 28.30, 21.40 | N/A |
Experimental Protocols
The following sections detail the experimental procedures for the protection of m-toluidine as this compound and its subsequent deprotection to regenerate the free amine.
Protocol 1: Synthesis of this compound (Amine Protection)
This protocol describes a general and highly efficient method for the N-tert-butoxycarbonylation of m-toluidine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
m-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve m-toluidine (1.0 equiv.) in a 2:1 (v/v) mixture of THF and water.
-
Add triethylamine (1.5 equiv.) to the solution and stir at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate (1.1 equiv.) in one portion.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. A yield of approximately 95% can be expected.
Workflow for Amine Protection:
Caption: Synthesis of this compound.
Protocol 2: Deprotection of this compound
The removal of the Boc group is typically achieved under acidic conditions. Two common methods are presented below.
This method is fast and efficient but uses a strong, corrosive acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equiv.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equiv.) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield m-toluidine.
This is a milder method for Boc deprotection.[2]
Materials:
-
This compound
-
Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equiv.) in methanol.
-
Add oxalyl chloride (3.0 equiv.) dropwise to the solution at room temperature. Note: an exotherm may be observed.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting product is typically the hydrochloride salt of m-toluidine, which can be used directly or neutralized with a base to obtain the free amine.
Logical Relationship of Protection and Deprotection:
Caption: Protection and Deprotection Cycle.
Application Notes
This compound is a valuable intermediate in multi-step organic synthesis. The Boc protecting group is stable to a variety of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, allowing for transformations at other sites of the molecule.
Key Applications:
-
Orthogonal Protection Schemes: In molecules with multiple functional groups, the acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups such as Fmoc (base-labile) or Cbz (hydrogenolysis-labile).
-
Directed Ortho-Metalation: The carbamate group can act as a directed metalating group, facilitating the selective functionalization of the aromatic ring at positions ortho to the protected amine.
-
Cross-Coupling Reactions: After protection of the amine, the aromatic ring can be further functionalized via various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) without interference from the amino group. The protected amine can then be deprotected in a later step.
-
Synthesis of Pharmaceutical Intermediates: Boc-protected anilines are common intermediates in the synthesis of complex drug molecules where a free amino group is required in the final product but would interfere with earlier synthetic steps.
Signaling Pathway/Synthetic Route Example (Hypothetical):
The following diagram illustrates a hypothetical synthetic route where this compound could be used to synthesize a more complex molecule.
Caption: Use as a Synthetic Intermediate.
Conclusion
This compound is a key intermediate for the temporary protection of the amino group of m-toluidine. The use of the Boc group provides a robust and reliable strategy to mask the amine's reactivity, enabling a wide range of synthetic transformations on the rest of the molecule. The straightforward protection and deprotection protocols, combined with the stability of the carbamate, make it an invaluable tool for researchers and professionals in organic synthesis and drug development.
References
Application Notes and Protocols: Deprotection of Tert-butyl m-tolylcarbamate under Acidic Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the acidic deprotection of tert-butyl m-tolylcarbamate to yield m-toluidine. The selection of the appropriate acidic reagent and reaction conditions is crucial for achieving high yields and purity, especially in the context of multi-step syntheses in drug development.[2]
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3] The carbamic acid intermediate then rapidly decarboxylates to afford the free amine and carbon dioxide.[3] The liberated amine is subsequently protonated by the excess acid to form the corresponding amine salt.[3]
Data Presentation: Comparison of Acidic Deprotection Conditions
The choice of acidic reagent for Boc deprotection can be tailored based on the substrate's sensitivity and the desired reaction kinetics. Below is a summary of common acidic conditions for the deprotection of Boc-protected amines. While specific quantitative data for this compound is not extensively published, the following conditions are generally applicable to aryl carbamates and serve as an excellent starting point for optimization.
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Yield (%) | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp. | 30 min - 4 h | >95 | A common and highly effective method. TFA is volatile and corrosive and should be handled with care.[1][4] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane, Ethyl Acetate | 4 M solution | Room Temp. | 30 min - 4 h | >95 | The product is isolated as the hydrochloride salt, which often precipitates from the reaction mixture.[5][6] |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF), Water | Aqueous solution | Room Temp. | 1 - 6 h | High | A greener and milder alternative to TFA.[7] |
| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate, Toluene | Catalytic to stoichiometric | Room Temp. | 1 - 5 h | High | Effective, but requires careful handling due to its strong corrosive nature.[8] |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound using two of the most common and effective acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a widely used and highly efficient method for Boc deprotection.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution. A 1:1 mixture of TFA:DCM is often effective.[1] Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and slow addition of acid.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Workup: a. Upon completion, remove the solvent and excess TFA under reduced pressure. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected m-toluidine.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol is another common method that often results in the precipitation of the amine hydrochloride salt, simplifying purification.
Materials and Reagents:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane. Stir the resulting solution or suspension at room temperature.
-
Reaction Monitoring: Stir the mixture for 30 minutes to 4 hours.[6] Monitor the reaction progress by TLC or LC-MS. The product, m-toluidine hydrochloride, may precipitate out of the solution.
-
Isolation: a. Upon completion, if a precipitate has formed, collect the solid by filtration. b. Wash the collected solid with a cold solvent such as diethyl ether to remove any non-polar impurities. c. Dry the solid under vacuum to obtain m-toluidine hydrochloride.
-
Further Processing: If the free amine is required, the hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mild N-Boc Deprotection Methods
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amines, valued for its stability and predictable reactivity. However, its removal traditionally relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be detrimental to sensitive functional groups within complex molecules. This document provides a comprehensive overview of alternative, milder methods for N-Boc deprotection, offering a range of conditions to enhance the synthetic chemist's toolkit.
Introduction to Mild N-Boc Deprotection
The development of mild and chemoselective methods for the protection and deprotection of functional groups remains a significant endeavor in organic synthesis.[1] The N-Boc group is favored for its resistance to basic hydrolysis, nucleophilic attack, and catalytic hydrogenation, making it an ideal orthogonal protecting group in the synthesis of multifunctional compounds like peptides and complex natural products.[2][3][4] However, the harsh conditions required for traditional acid-catalyzed deprotection can lead to undesired side reactions, such as the cleavage of other acid-labile protecting groups or degradation of the target molecule.[5][6][7] This necessitates the exploration of milder deprotection strategies that offer greater functional group tolerance and selectivity.
Mechanisms of N-Boc Deprotection
The classical mechanism for acid-catalyzed N-Boc deprotection involves protonation of the carbamate carbonyl, followed by cleavage to form a stable tert-butyl cation, which then eliminates to isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Alternative methods operate through different mechanisms, such as thermal decomposition or reaction with specific reagents that avoid the use of strong protic acids.
Comparative Summary of Mild N-Boc Deprotection Methods
The selection of a deprotection method is contingent on the substrate's properties, including its sensitivity to acid and heat, and the desired reaction conditions.[5] The following table summarizes various mild methods for the deprotection of N-Boc protected amines.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [2][5] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [5][8] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [5][9][10] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [5][6][11][12][13] |
| TBAF | N-Boc derivatives | TBAF, THF, Reflux | Not Specified | Good | [5] |
| p-Toluenesulfonic Acid | General Amines | Catalytic to stoichiometric, DCM or ACN, RT | 10 min - 2 h | High | [14] |
| Formic Acid | General Amines | Neat or in DCM, RT | 1 - 16 h | High | [14] |
| Aqueous Phosphoric Acid | General Amines | THF | Not Specified | High | [2] |
| Lewis Acids (e.g., ZnBr₂) | General Amines | Various Solvents, RT | Varies | High | [15] |
| Deep Eutectic Solvent (ChCl:pTSA) | Amines and Amino Acid Derivatives | Neat, RT | Varies | High | [16] |
Experimental Protocols
Protocol 1: Thermal N-Boc Deprotection in Boiling Water
This environmentally friendly method utilizes boiling water to effect the deprotection, avoiding the use of any acidic or basic reagents.[17]
Materials:
-
N-Boc protected amine
-
Deionized water
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Dichloromethane (DCM) for extraction
Procedure:
-
Dissolve the N-Boc protected amine (1 mmol) in deionized water (1 mL) in a round-bottomed flask.[2]
-
Heat the mixture to 100 °C and stir vigorously.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes to 2 hours.[2][5]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Add dichloromethane (5 mL) to the stirring mixture for extraction of the deprotected amine.[2]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mcours.net [mcours.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis | Semantic Scholar [semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. scribd.com [scribd.com]
Application of Tert-butyl Carbamates in Peptide Synthesis: Focus on the Tert-butyloxycarbonyl (Boc) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the precise assembly of amino acid sequences. Carbamates are a cornerstone class of protecting groups for the α-amino functionality of amino acids. While the specific application of Tert-butyl m-tolylcarbamate in peptide synthesis is not extensively documented in scientific literature, the closely related tert-butyloxycarbonyl (Boc) group is a foundational tool, particularly in the widely practiced Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] This document provides detailed application notes and protocols for the use of the Boc protecting group in peptide synthesis.
The Boc group offers robust protection of the Nα-amino group, which is stable under various reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[2] This acid-labile nature is a key feature of the Boc-SPPS methodology, allowing for the selective deprotection of the N-terminus while side-chain protecting groups, typically benzyl-based ethers and esters, remain intact until the final cleavage step.[1]
Application of the Boc Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy in SPPS is a classic and effective approach, especially for the synthesis of complex, hydrophobic, or modified peptides.[1] A primary advantage of Boc-SPPS is its ability to minimize peptide aggregation during synthesis, a common challenge with long or hydrophobic sequences. The acidic deprotection step protonates the terminal amine, which helps to disrupt intermolecular hydrogen bonding that can lead to aggregation.[1]
The general workflow of Boc-SPPS involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin). Each cycle of amino acid addition consists of deprotection, neutralization, and coupling steps.
Data Presentation: Quantitative Analysis in Boc-SPPS
The efficiency of peptide synthesis is critically dependent on the choice of coupling reagents and reaction conditions. The following tables provide a summary of quantitative data to aid in the selection of appropriate parameters for Boc-SPPS.
Table 1: General Parameters for Boc-SPPS [1]
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more difficult sequences to minimize aggregation. |
| Amino Acid Excess | 2 - 4 equivalents | Relative to the resin loading. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the resin loading. |
| Coupling Time | 30 - 120 minutes | Monitored by a qualitative method like the ninhydrin test. |
| Final Cleavage Yield | 50 - 90% | Highly dependent on the peptide sequence and cleavage conditions. |
Table 2: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Type | Typical Coupling Efficiency | Key Characteristics |
| DCC/HOBt | Carbodiimide | 90-98% | Cost-effective; produces insoluble DCU byproduct. |
| HBTU/DIEA | Aminium Salt | >99% | Fast and efficient; minimizes racemization. |
| HATU/DIEA | Aminium Salt | >99% | Very fast and effective for hindered couplings. |
| PyBOP | Phosphonium Salt | 90-95% | Fast and low racemization; byproducts are generally less problematic than those from BOP.[1] |
Experimental Protocols
Protocol 1: Single Amino Acid Coupling Cycle in Boc-SPPS
This protocol outlines the fundamental steps for the addition of a single Boc-protected amino acid to a resin-bound peptide chain.[1]
Materials:
-
Peptide-resin
-
Boc-protected amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Manual SPPS reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the DCM.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Amino Acid Coupling (in situ neutralization example):
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 eq.) and the coupling reagent (e.g., HATU, 2-4 eq.) in DMF.
-
Add DIEA (2-4 eq.) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the deprotected and washed resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), a second coupling should be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Final Cleavage of the Peptide from the Resin (HF Cleavage)
Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety protocols. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger (e.g., anisole)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Transfer the dried peptide-resin to the HF cleavage vessel.
-
Add a scavenger, such as anisole (typically in a 9:1 ratio of HF to scavenger).
-
Cool the vessel in a dry ice/methanol bath.
-
-
HF Cleavage:
-
Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed with stirring at 0°C for 45-60 minutes.
-
-
HF Evaporation: Evaporate the HF under a vacuum.
-
Peptide Precipitation and Purification:
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide thoroughly with diethyl ether.
-
Separate the peptide from the resin by filtration.
-
Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture and purify by reverse-phase HPLC.
-
Visualizations
Caption: General workflow for a single cycle in Boc-SPPS.
Caption: Mechanism of Boc group deprotection using TFA.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a vital tool in the field of peptide synthesis. Its application in the Boc/Bzl solid-phase peptide synthesis strategy provides a robust and reliable method for the assembly of a wide range of peptide sequences. The acid-labile nature of the Boc group, coupled with the stability of benzyl-based side-chain protection, allows for a highly controlled and sequential synthesis process. While modern modifications have improved the safety and versatility of Boc-SPPS, a thorough understanding of the reaction conditions, choice of reagents, and proper handling procedures remains crucial for successful peptide synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl m-tolylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl m-tolylcarbamate derivatives in various palladium-catalyzed cross-coupling reactions. These methodologies are instrumental in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. This compound, and its functionalized analogues, serve as versatile building blocks in these transformations. The carbamate moiety can act as a directing group for regioselective functionalization or as a stable protecting group that is amenable to a wide range of reaction conditions. This document outlines key applications, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as the strategic use of directed ortho-metalation.
Key Applications and Methodologies
The primary applications of this compound in palladium-catalyzed cross-coupling reactions involve its halogenated or triflated derivatives as substrates. These reactions allow for the introduction of diverse functionalities onto the aromatic ring, paving the way for the synthesis of novel compounds with potential therapeutic applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. Halogenated tert-butyl m-tolylcarbamates can be coupled with a variety of aryl- and vinylboronic acids or their derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-tert-butyl m-tolylcarbamate
A flame-dried Schlenk tube is charged with 4-bromo-tert-butyl m-tolylcarbamate (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.). The flask is evacuated and backfilled with argon. Anhydrous toluene and water (4:1 v/v) are added, and the mixture is degassed with argon for 15 minutes. The palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv.), is then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Carbamates
| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl (4-bromophenyl)carbamate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | tert-Butyl (4-bromophenyl)carbamate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 18 | 92 |
| 3 | tert-Butyl (2-iodophenyl)carbamate | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 88 |
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is highly valuable for the introduction of vinyl groups.
Experimental Protocol: Heck Reaction of 4-Iodo-tert-butyl m-tolylcarbamate
In a sealed tube, 4-iodo-tert-butyl m-tolylcarbamate (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), a phosphine ligand such as P(o-tolyl)₃ (0.04 equiv.), and a base like triethylamine (2.0 equiv.) are combined in an anhydrous solvent such as DMF or acetonitrile. The vessel is sealed and heated to 80-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.
Table 2: Representative Data for Heck Coupling of Aryl Carbamates
| Entry | Aryl Halide Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl (4-iodophenyl)carbamate | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | tert-Butyl (4-bromophenyl)carbamate | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMAc | 120 | 18 | 89 |
| 3 | tert-Butyl (4-iodophenyl)carbamate | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 20 | 78 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing arylalkynes.
Experimental Protocol: Sonogashira Coupling of 4-Iodo-tert-butyl m-tolylcarbamate
To a solution of 4-iodo-tert-butyl m-tolylcarbamate (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a solvent mixture of THF and triethylamine (2:1), PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.05 equiv.) are added under an argon atmosphere. The reaction is stirred at room temperature or heated to 50-70 °C for 4-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed with aqueous NH₄Cl solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Table 3: Representative Data for Sonogashira Coupling of Aryl Carbamates
| Entry | Aryl Halide Substrate | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl (4-iodophenyl)carbamate | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 25 | 6 | 94 |
| 2 | tert-Butyl (4-bromophenyl)carbamate | 1-Octyne | Pd(PPh₃)₄ (5) | 10 | Diisopropylamine | Toluene | 70 | 12 | 82 |
| 3 | tert-Butyl (2-iodophenyl)carbamate | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | DMF | 50 | 8 | 90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. A halogenated this compound can be coupled with various primary or secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-tert-butyl m-tolylcarbamate
In a glovebox, an oven-dried vial is charged with 4-bromo-tert-butyl m-tolylcarbamate (1.0 equiv.), an amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.). Anhydrous toluene is added, the vial is sealed, and the mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is diluted with ether, filtered through Celite, and concentrated. The residue is purified by flash chromatography.
Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Carbamates
| Entry | Aryl Halide Substrate | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl (4-bromophenyl)carbamate | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 96 |
| 2 | tert-Butyl (4-chlorophenyl)carbamate | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | tert-Butyl (3-bromophenyl)carbamate | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
Directed ortho-Metalation (DoM) and Cross-Coupling
The carbamate group is a potent directed ortho-metalation group (DMG), facilitating regioselective functionalization at the position adjacent to the carbamate-bearing nitrogen. The resulting ortho-lithiated species can be trapped with an electrophile to generate a precursor for subsequent cross-coupling.
Experimental Protocol: DoM-Iodination and Subsequent Sonogashira Coupling
Step 1: Directed ortho-Iodination To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under argon, s-BuLi (1.2 equiv.) is added dropwise. The mixture is stirred for 1 hour at -78 °C. A solution of iodine (1.3 equiv.) in THF is then added dropwise. The reaction is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous Na₂S₂O₃ solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the ortho-iodinated product, which is purified by chromatography.
Step 2: Sonogashira Coupling The purified ortho-iodinated carbamate is then subjected to the Sonogashira coupling protocol described previously.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Workflow for DoM and subsequent cross-coupling.
Application Note: A Detailed Protocol for the N-Boc Protection of m-Toluidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions.[1][2] Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most common reagent for the introduction of the Boc group, reacting with primary and secondary amines to form stable N-tert-butylcarbamates.[3] This application note provides a detailed experimental protocol for the N-Boc protection of m-toluidine, a common building block in medicinal chemistry.
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[1] While the reaction can proceed without a base, the use of a non-nucleophilic base is often employed to accelerate the reaction by neutralizing the resulting protonated amine.[1] This protocol outlines a standard and efficient method for the synthesis of N-Boc-m-toluidine.
Reaction Scheme
Caption: Chemical equation for the N-Boc protection of m-toluidine.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the N-Boc protection of m-toluidine.
Materials and Equipment:
-
m-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Data Presentation: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| m-Toluidine | 1.0 eq (e.g., 1.07 g, 10 mmol) |
| Di-tert-butyl dicarbonate | 1.1 eq (e.g., 2.40 g, 11 mmol) |
| Triethylamine | 1.2 eq (e.g., 1.67 mL, 12 mmol) |
| Solvent (DCM) | 10 mL / mmol of m-toluidine |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Theoretical Yield | 2.07 g (for 10 mmol scale) |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add m-toluidine (1.0 eq).
-
Solvent and Base Addition: Dissolve the m-toluidine in dichloromethane (DCM). To this solution, add triethylamine (1.2 eq).
-
Reagent Addition: While stirring at room temperature, add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Flowchart of the experimental procedure for N-Boc protection.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of N-Boc protection of an amine.
References
Application Notes and Protocols for Coupling Reactions of Tert-butyl m-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common cross-coupling methodologies theoretically applicable to tert-butyl m-tolylcarbamate. While direct literature examples for this specific substrate are scarce, this document outlines detailed protocols for analogous transformations involving tert-butyl carbamate and other aryl carbamates. These protocols, primarily focusing on Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling, serve as a foundational guide for developing specific reaction conditions for this compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the Boc-protected amine and the tolyl group offers multiple avenues for functionalization. Cross-coupling reactions are powerful tools to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures. This document details generalized conditions for two of the most prevalent and versatile cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, forming a new C-N bond.[1][2] In the context of this compound, this would typically involve the coupling of an aryl halide with the carbamate nitrogen. However, it is important to note that direct N-arylation of carbamates can be challenging. A more common approach involves the coupling of tert-butyl carbamate with an aryl halide to generate an N-aryl carbamate.[3]
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed N-Arylation of tert-Butyl Carbamate
This protocol is adapted from established procedures for the amidation of aryl halides with tert-butyl carbamate.[3]
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
tert-Butyl carbamate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol)
-
Cesium carbonate (Cs₂CO₃, 1.4 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, tert-butyl carbamate, Pd(OAc)₂, XPhos, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-95 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | Toluene | 100 | 24 | 70-80 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ (3) | RuPhos (6) | NaOt-Bu | THF | 80 | 12 | 80-90 |
Note: Yields are typical for the coupling of tert-butyl carbamate with the indicated aryl halides and may vary for this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate, creating a new C-C bond.[4] For this compound, this would typically involve the coupling of a boronic acid with a halogenated derivative of the carbamate. A patent describes a Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate with a boronic acid to synthesize a biaryl derivative, demonstrating the feasibility of this transformation on a carbamate scaffold.[4]
General Reaction Scheme
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on a general procedure for the Suzuki coupling of aryl bromides.[4]
Materials:
-
Halogenated this compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)
-
2M Aqueous potassium carbonate (K₂CO₃) solution (2.5 mL)
-
Toluene (25 mL)
Procedure:
-
In a round-bottom flask, combine the halogenated this compound, arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and the aqueous potassium carbonate solution.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl bis(4-bromophenyl)carbamate | 4-(Hexyloxy)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | Reflux | 50 | 73[4] |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 90-98 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 |
Note: Yields are based on literature reports for analogous substrates and may require optimization for this compound derivatives.
Experimental Workflow Diagram
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The protocols and data presented herein provide a solid starting point for researchers investigating the coupling reactions of this compound. While these are generalized procedures, they are based on well-established methodologies for structurally similar compounds. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve high yields and purity for the specific substrate. It is strongly recommended to perform small-scale test reactions to determine the optimal conditions before proceeding to a larger scale.
References
Application Note: Purification of Tert-butyl m-tolylcarbamate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl m-tolylcarbamate is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and agrochemicals. The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis, making this carbamate a potentially valuable building block. Following its synthesis, purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using column chromatography, a standard and effective technique for isolating compounds of interest from a mixture.
Data Presentation
The efficiency of the column chromatography purification process is summarized in the table below. This data is representative of a typical purification run.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish Oil | White Solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | ~90% |
| Rf Value | 0.4 (Impurity at 0.6) | 0.4 |
Experimental Protocols
This section details the methodology for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of the Mobile Phase: A mobile phase consisting of a mixture of hexane and ethyl acetate is prepared. Based on preliminary TLC analysis, a ratio of 9:1 (v/v) hexane:ethyl acetate is a good starting point. Prepare a sufficient volume to pack the column and run the entire separation.
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in a chamber containing the 9:1 hexane:ethyl acetate mobile phase.
-
Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.
-
The goal is to achieve good separation between the desired product (this compound) and any impurities. The Rf value of the product should ideally be between 0.2 and 0.4 for optimal separation on the column. Adjust the mobile phase polarity if necessary; increasing the proportion of ethyl acetate will lower the Rf values.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing. An even packing is crucial for good separation.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (like dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette, creating a narrow band.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during the addition of the mobile phase.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column reservoir.
-
Apply gentle pressure (if using flash chromatography) to begin the elution process.
-
Collect the eluent in fractions using test tubes or other suitable containers.
-
Continuously monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.
-
-
Isolation of the Purified Product:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for Monitoring Tert-butyl m-tolylcarbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of tert-butyl m-tolylcarbamate, a key intermediate in various pharmaceutical and chemical syntheses. Accurate real-time or periodic analysis of this reaction is crucial for optimizing reaction conditions, ensuring complete conversion of starting materials, maximizing product yield, and minimizing impurity formation. The following protocols detail the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Overview of Analytical Techniques
A comparative overview of the primary analytical techniques for monitoring this compound reactions is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for absolute quantification, sensitivity, and the nature of potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Sample Preparation | Dilution of reaction aliquot in mobile phase, filtration. | Derivatization may be required to increase volatility, followed by dilution. | Dilution of reaction aliquot in deuterated solvent with an internal standard. |
| Key Advantages | Robust, reproducible, and widely available. Suitable for non-volatile impurities. | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities. | Non-destructive, provides structural information, allows for absolute quantification without a specific reference standard of the analyte. |
| Key Limitations | May require a chromophore for sensitive UV detection. | Can be destructive to the sample; may require derivatization for polar analytes. | Lower sensitivity compared to MS-based methods. |
Synthesis and Characterization of this compound
The synthesis of this compound typically involves the reaction of m-toluidine with di-tert-butyl dicarbonate (Boc₂O). The reaction progress can be monitored to determine the consumption of the starting materials and the formation of the product.
A representative synthesis yielded this compound as a white solid with a 95% yield.[1] The structure and purity of the product were confirmed by NMR spectroscopy.
Table 1: ¹H and ¹³C NMR Characterization Data for this compound in CDCl₃ [1]
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 7.28 | singlet, 1H (aromatic CH) |
| 7.18 | doublet, J = 8 Hz, 1H (aromatic CH) | |
| 7.13 | doublet, J = 8 Hz, 1H (aromatic CH) | |
| 6.88 | doublet, J = 8 Hz, 1H (aromatic CH) | |
| 6.53 | broad singlet, 1H (NH) | |
| 2.35 | singlet, 3H (CH₃) | |
| 1.55 | singlet, 9H (C(CH₃)₃) | |
| ¹³C NMR | 152.80 | C=O |
| 138.80 | Aromatic C | |
| 138.20 | Aromatic C | |
| 128.70 | Aromatic CH | |
| 123.80 | Aromatic CH | |
| 119.10 | Aromatic CH | |
| 115.60 | Aromatic CH | |
| 80.30 | C (CH₃)₃ | |
| 28.30 | C(C H₃)₃ | |
| 21.40 | Ar-C H₃ |
Experimental Protocols
The following are detailed protocols for monitoring the formation of this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful non-invasive technique for monitoring reaction progress by comparing the signal integrals of reactants and products.[2] The singlet signal of the nine equivalent protons of the tert-butyl group provides a strong and easily quantifiable marker.[2]
-
Sample Preparation:
-
At designated time points, withdraw a precise aliquot (e.g., 0.1 mL) from the reaction mixture.
-
If the reaction is fast, quench it immediately by rapid cooling or by adding a suitable quenching agent.
-
In a vial, dilute the aliquot with a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene). The internal standard's signal should not overlap with any reactant or product signals.
-
Transfer the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer (400 MHz or higher is recommended).
-
Crucially, set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being quantified to ensure accurate integration. A D1 of 30 seconds is often a safe starting point.
-
Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate window functions (e.g., exponential multiplication with 0.3 Hz line broadening), followed by Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction across the entire spectral width.
-
Integrate the characteristic signals for the starting material (e.g., aromatic protons of m-toluidine) and the product (e.g., the tert-butyl singlet of this compound at ~1.55 ppm) relative to the integral of the internal standard.
-
Calculate the reaction conversion using the following formula: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for routine monitoring of reaction progress and purity assessment of this compound.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at specified time intervals.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where both reactant and product absorb, for example, 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the starting material (m-toluidine) and the increase in the peak area of the product (this compound).
-
Reaction completion is indicated by the disappearance of the starting material peak.
-
Relative peak areas can be used to estimate the reaction conversion over time. For more accurate quantification, a calibration curve for each analyte should be prepared.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile components in the reaction mixture. Due to the polarity of the carbamate, a derivatization step might be necessary to improve its volatility and thermal stability.
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench if necessary.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add a suitable solvent (e.g., acetonitrile) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumental Parameters:
-
GC Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Monitor the reaction by observing the disappearance of the peak corresponding to the derivatized starting material and the appearance of the peak for the derivatized this compound.
-
Use the peak areas to determine the relative amounts of each component and to calculate the reaction conversion. The mass spectrometer provides confirmation of the identity of the peaks based on their mass spectra.
-
Logical Relationships in Reaction Monitoring
The synthesis and analysis of this compound follow a logical progression from starting materials to the final, purified product, with analytical techniques providing crucial checkpoints.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving N-Boc Protected Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with N-Boc protected aniline derivatives. This class of reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds and functional materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The use of N-Boc (tert-butoxycarbonyl) protected anilines as coupling partners offers several advantages. The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be readily removed under mild acidic conditions. This allows for the strategic introduction of an amino group into the target molecule at a later synthetic stage.
These protocols outline optimized conditions, catalyst selection, and experimental procedures to achieve high yields and purity for the coupling of N-Boc protected anilines with various boronic acids and their derivatives.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection and optimization of several parameters.
Catalyst and Ligand: The choice of the palladium source and the ancillary ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides.[2][3] Pre-formed palladium catalysts, such as palladacycles, have also shown high activity.[4]
Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction yield and should be optimized for the specific substrates.[6]
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, and dimethylformamide (DMF).[6] The presence of water is often crucial for the dissolution of the base and can accelerate the catalytic cycle.[7]
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the coupling partners and the catalyst system employed.[6][8]
Tabulated Data: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for Suzuki coupling reactions involving N-Boc protected anilines and related compounds from the literature.
Table 1: Suzuki Coupling of N-Boc-aminophenylboronic Acid Derivatives
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | 95 |
| 2 | 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | 92 |
| 3 | 2-Chloropyridine | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | 68 |
| 4 | Phenyl Bromide | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | 75 |
Data adapted from Molander, G. A., & Shin, I., Org. Lett., 2011.[9][10]
Table 2: Suzuki Coupling of N-Boc Protected Haloanilines
| Entry | N-Boc Haloaniline | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-bromoaniline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 110 | 17 | 63 (related alanine derivative) |
| 2 | N-Boc-4-bromoaniline | [1,1'-Biphenyl]-4-ylboronic acid | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | MeCN | 85 | 17 | 78 (related leucine derivative) |
Data adapted from a study on the synthesis of polyaryl unnatural amino acids.[8]
Experimental Protocols
General Protocol for Suzuki Coupling of an N-Boc Protected Aryl Halide with an Arylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-Boc protected aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the N-Boc protected aryl halide, arylboronic acid, palladium catalyst, and ligand (if applicable).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the base, followed by the anhydrous organic solvent and degassed water (a typical solvent ratio is 4:1 to 10:1 organic solvent to water).
-
Stir the reaction mixture at the desired temperature (e.g., 85-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 9. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 10. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tert-butyl m-tolylcarbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl m-tolylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the causes of side reactions and providing solutions for optimizing the reaction outcome.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is stirred at an appropriate temperature. While room temperature is often sufficient, gentle heating might be necessary depending on the solvent and catalyst used. |
| Moisture Contamination: Presence of water in the reagents or solvent. | - Use anhydrous solvents and reagents. Dry the solvent using appropriate drying agents and distill before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Sub-optimal Stoichiometry: Incorrect molar ratio of m-tolyl isocyanate to tert-butanol. | - A slight excess of the less expensive reagent (typically tert-butanol) can be used to ensure complete conversion of the isocyanate. However, a large excess can complicate purification. Aim for a ratio between 1:1 and 1:1.2 (isocyanate:alcohol). |
| Side Reactions: Formation of byproducts consumes the starting materials. | - Refer to the specific troubleshooting sections below for identifying and mitigating common side reactions. |
Issue 2: Presence of an Insoluble White Precipitate (Di-m-tolylurea)
| Potential Cause | Suggested Solution |
| Reaction with Water: m-Tolyl isocyanate reacts with trace amounts of water to form an unstable carbamic acid, which decarboxylates to m-toluidine. The m-toluidine then rapidly reacts with another molecule of m-tolyl isocyanate to form the insoluble di-m-tolylurea. | - Rigorously exclude water from the reaction mixture by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere. |
| Purification: Di-m-tolylurea is typically insoluble in common organic solvents used for workup and purification. | - The urea byproduct can often be removed by filtration of the crude reaction mixture. |
Issue 3: Product Contaminated with a Higher Molecular Weight Impurity (Allophanate)
| Potential Cause | Suggested Solution |
| Reaction of Product with Starting Material: The desired this compound can act as a nucleophile and react with unreacted m-tolyl isocyanate, especially if the isocyanate is in excess or at elevated temperatures. | - Control the stoichiometry carefully; avoid a large excess of m-tolyl isocyanate. - Add the isocyanate slowly to the solution of tert-butanol to maintain a low concentration of the isocyanate throughout the reaction. - Maintain a moderate reaction temperature, as high temperatures can promote allophanate formation. |
Issue 4: Formation of a High Molecular Weight Trimer (Tri-m-tolyl Isocyanurate)
| Potential Cause | Suggested Solution |
| Self-Condensation of Isocyanate: In the presence of certain catalysts (especially basic catalysts) or at high temperatures, m-tolyl isocyanate can trimerize to form the highly stable isocyanurate ring. | - Choose a catalyst that selectively promotes carbamate formation over trimerization. Lewis acid catalysts are often preferred. If a base is used, a non-nucleophilic, sterically hindered base is a better choice. - Avoid high reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With optimized conditions, yields for the synthesis of this compound are typically high, often in the range of 95%.[1]
Q2: How can I purify the crude this compound?
A2: The primary methods for purification include:
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Filtration: To remove insoluble byproducts like di-m-tolylurea.
-
Recrystallization: From a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Column Chromatography: Using silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) can be effective for removing more soluble impurities.
Q3: What are the characteristic NMR peaks for this compound?
A3: The 1H NMR spectrum in CDCl3 shows characteristic peaks at approximately:
-
7.28 ppm (singlet, 1H)
-
7.18 ppm (doublet, J = 8Hz, 1H)
-
7.13 ppm (doublet, J = 8Hz, 1H)
-
6.88 ppm (doublet, J = 8Hz, 1H)
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6.53 ppm (broad singlet, 1H, NH)
-
2.35 ppm (singlet, 3H, Ar-CH3)
-
1.55 ppm (singlet, 9H, t-Bu)[1]
The 13C NMR spectrum in CDCl3 will show peaks around: 152.8, 138.8, 138.2, 128.7, 123.8, 119.1, 115.6, 80.3, 28.3, and 21.4 ppm.[1]
Q4: Can I use a catalyst for this reaction?
A4: Yes, a catalyst can be used to accelerate the reaction. Common catalysts for carbamate formation include dibutyltin dilaurate (DBTDL) and tertiary amines like triethylamine or DABCO. However, be aware that basic catalysts can also promote side reactions like trimerization. The choice of catalyst should be made based on the desired reaction rate and selectivity.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for N-Boc protection.
Materials:
-
m-Toluidine (or m-tolyl isocyanate)
-
Di-tert-butyl dicarbonate ((Boc)2O) (if starting from m-toluidine)
-
tert-Butanol (if starting from m-tolyl isocyanate)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Glycerol[1])
-
Catalyst (optional, e.g., DMAP, DBTDL)
Procedure (starting from m-tolyl isocyanate):
-
To a stirred solution of tert-butanol (1.0 equivalent) in an anhydrous solvent in a flask under an inert atmosphere, add m-tolyl isocyanate (1.0 equivalent) dropwise at room temperature.
-
If a catalyst is used, it should be added to the alcohol solution before the isocyanate.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
If a precipitate (di-m-tolylurea) is present, filter the crude mixture.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
| Reactant | Molar Ratio | Notes |
| m-Tolyl Isocyanate | 1.0 | Should be handled with care in a fume hood. |
| tert-Butanol | 1.0 - 1.2 | Should be anhydrous. |
| Solvent | - | Must be anhydrous. |
| Catalyst | (Optional) | e.g., 0.01 - 0.1 equivalents |
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of Tert-butyl m-tolylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl m-tolylcarbamate for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure one of the starting materials is consumed before quenching the reaction. Consider extending the reaction time if necessary.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Solution: The optimal temperature can be substrate-dependent. Experiment with a range of temperatures (e.g., 0 °C to room temperature, or gentle heating) to find the ideal condition for your specific setup.
-
-
Moisture Contamination: The presence of water can hydrolyze the isocyanate intermediate or react with the base, reducing the efficiency of the reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient Stirring: In heterogeneous mixtures, poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.
-
-
Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and washing steps.
-
Solution: Perform extractions with the appropriate solvent multiple times to ensure complete recovery of the product. Be cautious during aqueous washes to avoid product hydrolysis, especially if acidic or basic conditions are prolonged.
-
Q2: I am observing the formation of a significant amount of di-tert-butyl m-tolylbiscarbamate as a byproduct. How can I minimize this?
A2: The formation of the di-substituted byproduct is a common issue, particularly when the starting m-toluidine is reacted with an excess of the Boc-protecting agent (e.g., Di-tert-butyl dicarbonate, Boc₂O).
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of m-toluidine to the Boc-protecting agent. In some cases, a slight excess of the amine can help to consume the protecting group and prevent di-substitution.
-
Slow Addition: Add the Boc-protecting agent slowly and dropwise to the solution of m-toluidine. This helps to maintain a low concentration of the protecting agent in the reaction mixture, favoring the mono-substitution product.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for the mono-protected product.
Q3: My purified product is an oil, but I expect a solid. What should I do?
A3: this compound is reported to be a white solid.[1] If you obtain an oil, it is likely due to the presence of impurities or residual solvent.
-
High-Vacuum Drying: Use a high-vacuum pump to remove all traces of solvent. Gentle heating under vacuum may be necessary, but be cautious to avoid decomposition.
-
Recrystallization: If the product is still an oil after thorough drying, recrystallization can be an effective purification method. Try dissolving the oil in a minimal amount of a hot solvent (e.g., hexanes, or a mixture of ethyl acetate and hexanes) and then cooling it slowly to induce crystallization.
-
Trituration: If recrystallization is challenging, trituration with a non-polar solvent like cold hexanes can sometimes induce solidification and remove more soluble impurities.
Q4: What is the most effective method for purifying crude this compound?
A4: The most common and effective method for purification is flash column chromatography on silica gel.[2][3]
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact gradient will depend on the impurity profile of your crude material.
-
Monitoring: Use TLC to monitor the fractions and identify those containing the pure product. A common visualization technique is UV light (254 nm).
Data Presentation
Table 1: Typical Reaction Conditions for Tert-butyl Carbamate Synthesis
| Parameter | Condition | Notes |
| Reactants | m-Toluidine, Di-tert-butyl dicarbonate (Boc₂O) | Other Boc-protecting agents can be used. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Ensure the solvent is anhydrous. |
| Base | Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA) | The base scavenges the acid formed during the reaction. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |
| Work-up | Aqueous wash (e.g., NaHCO₃, brine), drying over Na₂SO₄ or MgSO₄ | Standard extractive work-up. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, moisture, suboptimal temperature, product loss | Monitor by TLC, use anhydrous conditions, optimize temperature, careful work-up. |
| Byproduct Formation | Incorrect stoichiometry, rapid addition of reagent | Use 1:1 stoichiometry, slow addition of Boc₂O. |
| Oily Product | Residual solvent, impurities | High-vacuum drying, recrystallization, trituration. |
| Poor Separation | Inappropriate chromatography conditions | Optimize mobile phase for column chromatography. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
To a solution of m-toluidine (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Tert-butyl m-tolylcarbamate
Welcome to the technical support center for the deprotection of tert-butyl m-tolylcarbamate. This resource is tailored for researchers, scientists, and drug development professionals to address challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from m-toluidine. Below, you will find troubleshooting guides and frequently asked questions in a question-and-answer format to help ensure complete and efficient deprotection.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My Boc deprotection of this compound is incomplete. What are the most common reasons for this?
Incomplete deprotection of this compound can arise from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating to achieve completion.[3] It is crucial to monitor the reaction's progress to determine the optimal duration.[3][4]
-
Steric Hindrance: Although the m-tolyl group does not present significant steric bulk, complex molecular architectures elsewhere in the substrate could hinder the approach of the acidic reagent to the carbamate.[1][4]
-
Suboptimal Solvent: The choice of solvent is critical for ensuring that both the this compound and the acid are well-solvated. Dichloromethane (DCM) is a commonly used and effective solvent for trifluoroacetic acid (TFA)-mediated deprotection.[3]
-
Reagent Quality: The purity of the reagents is important. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[5]
Q2: How can I drive the deprotection of this compound to completion?
If you are observing incomplete deprotection, consider the following troubleshooting steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, you could increase it to 50%.[3]
-
Extend Reaction Time: Continue to monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[4]
-
Increase Reaction Temperature: Gentle warming of the reaction mixture (e.g., to 40°C) can increase the reaction rate. However, be aware that this may also promote side reactions, so careful monitoring is essential.[1]
-
Switch to a Stronger Acidic System: If TFA/DCM is not effective, consider using a stronger system like 4M HCl in 1,4-dioxane.[1]
Q3: I am observing unexpected side products during the deprotection. What could they be and how can I prevent them?
The primary side reaction during acidic Boc deprotection is alkylation by the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[4][6]
-
Potential Side Reaction: In the case of this compound, the electron-rich aromatic ring of another molecule of the starting material or the product (m-toluidine) could be susceptible to alkylation by the tert-butyl cation, leading to the formation of tert-butylated aromatic byproducts.
-
Prevention with Scavengers: The most effective way to prevent this is by adding a "scavenger" to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate, thus "trapping" the carbocation before it can cause unwanted modifications.[6] Common scavengers include triisopropylsilane (TIS) or thioanisole.[3]
Q4: Are there alternative, milder methods for deprotecting this compound if my substrate is sensitive to strong acids?
Yes, several milder methods can be employed for Boc deprotection, which may be suitable for substrates with acid-labile functional groups:[7][8]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective deprotection of tert-butyl carbamates at room temperature.[8][9]
-
Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent, such as boiling water or methanol in a continuous flow reactor, can effect deprotection without the need for acidic reagents.[7][10][11]
-
Lewis Acids: Certain Lewis acids can be used for Boc deprotection under milder conditions than strong Brønsted acids.
-
p-Toluenesulfonic Acid (pTSA): This solid, biodegradable acid can be a greener alternative to TFA.[12]
Summary of Deprotection Conditions
The following table summarizes various conditions for the deprotection of N-Boc protected amines, which can be adapted for this compound.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | General Amines | 20-50% TFA in DCM, Room Temperature | 0.5 - 2 h | High | [3][6] |
| Hydrochloric Acid (HCl) / 1,4-Dioxane | General Amines | 4M HCl in 1,4-Dioxane, Room Temperature | 1 - 4 h | High | [1][3] |
| Oxalyl Chloride / Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, Room Temperature | 1 - 4 h | >70 (up to 90) | [7][8] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative | [7][10][11] |
| p-Toluenesulfonic Acid (pTSA) | General Amines | pTSA in a deep eutectic solvent, Room Temperature | Short | Excellent | [12] |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution to the desired final concentration (e.g., 20-50% v/v).[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and obtain the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Suspend or dissolve this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the m-toluidine hydrochloride salt.
-
Alternatively, the product can be precipitated by the addition of diethyl ether.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
-
In a dry flask, dissolve this compound (1.0 equiv.) in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution.[8] An immediate increase in temperature may be observed.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[8]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mcours.net [mcours.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Buchwald-Hartwig Reactions with Carbamate Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Buchwald-Hartwig amination reactions involving carbamate substrates.
Frequently Asked Questions (FAQs)
Q1: What are the key starting considerations for a Buchwald-Hartwig reaction with a carbamate substrate?
A1: Carbamates are generally less nucleophilic than their corresponding free amines. Therefore, careful selection of the catalyst, ligand, and base is crucial for a successful reaction. Key considerations include:
-
Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ. More advanced pre-catalysts, which are often air- and moisture-stable, can also be employed for improved reliability.
-
Ligand: Bulky, electron-rich phosphine ligands are essential.[1] For carbamate substrates, ligands like XPhos, RuPhos, and BrettPhos often give good results. The choice of ligand can significantly impact the reaction rate and yield.
-
Base: The base plays a critical role in the deprotonation of the carbamate. Strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can be influenced by the solvent and the presence of base-sensitive functional groups on the substrates.[2][3][4]
-
Solvent: Anhydrous, deoxygenated solvents are necessary. Toluene, dioxane, and THF are common choices. The solubility of the base and other reactants should be considered when selecting the solvent.
Q2: My reaction is showing low or no conversion. What are the common causes and how can I troubleshoot this?
A2: Low or no conversion in a Buchwald-Hartwig reaction with a carbamate can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: Ensure the palladium pre-catalyst and ligand are of good quality and have been stored under inert conditions. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.
-
Inappropriate Ligand/Base Combination: The chosen ligand and base may not be optimal for your specific carbamate and aryl halide. Consider screening a panel of different ligands and bases. For instance, if using a weaker base like K₂CO₃ results in a low reaction rate, a stronger base like NaOtBu might be necessary, provided your substrate is stable under these conditions.
-
Insufficient Temperature: Carbamate couplings often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.
-
Poor Solvent Quality: Ensure the solvent is anhydrous and has been properly deoxygenated. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.
-
Substrate Issues: Verify the purity of your carbamate and aryl halide. Impurities can sometimes poison the catalyst.
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and cleavage of the carbamate protecting group.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be promoted by the presence of water or other protic sources and can sometimes compete with the desired C-N bond formation. Ensuring strictly anhydrous conditions can help minimize this side reaction.
-
Carbamate Cleavage: Strong bases, especially at high temperatures, can lead to the cleavage of the carbamate protecting group (e.g., Boc group). If this is observed, consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃) or lowering the reaction temperature.
-
Homocoupling of Aryl Halide: This can sometimes be observed, leading to the formation of biaryl species. Optimizing the catalyst and ligand loading can often suppress this side reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium pre-catalyst and ligand. Consider using a more robust pre-catalyst. |
| Suboptimal ligand/base | Screen a variety of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). | |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for substrate/product decomposition. | |
| Poor solvent quality | Use freshly distilled, anhydrous, and deoxygenated solvent. | |
| Side Product Formation | Hydrodehalogenation | Ensure all reagents and solvents are strictly anhydrous. |
| Carbamate cleavage | Use a milder base (e.g., K₃PO₄, Cs₂CO₃) or lower the reaction temperature. | |
| Aryl halide homocoupling | Optimize catalyst and ligand loading; a slight excess of the carbamate may also be beneficial. | |
| Difficulty with Purification | Residual palladium | Consider a post-reaction treatment with a palladium scavenger. |
| Complex reaction mixture | Re-optimize the reaction conditions to improve selectivity and yield, simplifying the final mixture. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the Buchwald-Hartwig amination of representative carbamate substrates, illustrating the impact of different reaction parameters on the yield.
Table 1: N-Arylation of tert-Butyl Carbamate with 4-Bromotoluene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 20 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 65 |
Table 2: N-Arylation of Ethyl Carbamate with 4-Chlorobenzonitrile
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (2.0) | Toluene | 120 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3.6) | Cs₂CO₃ (1.5) | Toluene | 120 | 16 | 82 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (2.0) | THF | 80 | 24 | 70 |
Experimental Protocols
General Procedure for the N-Arylation of a Carbamate
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the carbamate (1.2 equiv), and the base (1.5-2.0 equiv). The vessel is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. Anhydrous, deoxygenated solvent is then added via syringe. In a separate vial, the palladium pre-catalyst and ligand are dissolved in a small amount of the reaction solvent, and this solution is then transferred to the reaction vessel via syringe. The reaction mixture is heated to the desired temperature with vigorous stirring for the specified time.
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
Technical Support Center: Purification of Tert-butyl m-tolylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Tert-butyl m-tolylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of m-toluidine with di-tert-butyl dicarbonate (Boc₂O). Common impurities include:
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Unreacted m-toluidine: This is a common impurity if the reaction does not go to completion.
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Excess di-tert-butyl dicarbonate (Boc₂O): Often used in excess to ensure complete reaction.
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Di-tert-butyl carbonate: A byproduct from the decomposition of Boc₂O.
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N,N'-di(m-tolyl)urea: Can form from the reaction of m-toluidine with any isocyanate impurities present.
Q2: What is the expected physical state and melting point of pure this compound?
A2: Pure this compound is expected to be a solid at room temperature. While a specific melting point for the m-isomer is not widely reported, its isomers, tert-butyl o-tolylcarbamate and tert-butyl p-tolylcarbamate, have reported melting points of 83-84 °C and 93-94 °C, respectively.[1][2] Therefore, a melting point in a similar range can be expected for the purified m-isomer.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. The compound is UV active due to the aromatic ring, making it visible under a UV lamp at 254 nm.[3] Staining with a potassium permanganate solution can also be used for visualization.
Q4: What are suitable analytical techniques to assess the final purity of this compound?
A4: The purity of the final product can be assessed using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value of related isomers suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not saturated. | Concentrate the solution by slowly evaporating the solvent. |
| The chosen solvent is too good a solvent. | Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly. Common anti-solvents for moderately polar compounds include hexanes or heptanes.[4] | |
| Product oils out instead of crystallizing | The solution is supersaturated or cooling too quickly. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. Seeding with a small crystal of the pure compound can also be effective. |
| The melting point of the compound is lower than the temperature of the solution. | Ensure the solution is allowed to cool to room temperature and then in an ice bath to maximize crystallization. | |
| Low recovery of the product | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a different solvent or solvent system where the solubility difference between hot and cold is more significant. |
| Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The eluent system is not optimal. | Optimize the eluent system using TLC. A good starting point for aryl carbamates is a mixture of hexanes and ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for the desired compound. |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule is 1g of crude material per 20-50g of silica gel. | |
| Product elutes too quickly (high Rf) | The eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent system. |
| Product does not elute from the column (low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Streaking or tailing of the product band | The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine, to neutralize acidic sites on the silica gel. |
| The sample was not loaded properly. | Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. For less soluble compounds, consider dry loading. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, ethyl acetate, toluene, methanol, and mixtures thereof) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. A mixture of hexanes and ethyl acetate is often a good starting point.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an optimal eluent system that provides good separation between this compound and its impurities. A common eluent for similar compounds is a mixture of hexanes and ethyl acetate. For a related isomer, a ratio of 20:1 (hexanes:ethyl acetate) gave an Rf of 0.55.[1] For better separation on a column, a lower Rf (around 0.2-0.3) is often desirable, which can be achieved by using a less polar eluent system (e.g., increasing the proportion of hexanes).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Pack the silica gel uniformly using gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the solution onto the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the top of the column.
-
Elution: Add the eluent to the column and apply pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Preventing decomposition of Tert-butyl m-tolylcarbamate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of tert-butyl m-tolylcarbamate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is an N-protected aromatic amine. The protecting group, tert-butoxycarbonyl (Boc), is crucial in multi-step organic synthesis to prevent unwanted reactions of the amine group.[1] However, the Boc group is known for its lability under certain conditions, particularly acidic environments, which can lead to its premature removal (decomposition) during the workup phase of a reaction.[2][3] This decomposition results in the unprotected amine, potentially causing yield loss and purification challenges.
Q2: Under what conditions is this compound most likely to decompose?
The primary cause of decomposition for this compound is exposure to acidic conditions.[2][4] The Boc group is readily cleaved by both strong and mild acids.[5][6] Elevated temperatures can also induce thermal decomposition.[2] Conversely, the Boc group is generally stable under basic and nucleophilic conditions.[3][7]
Q3: What are the visible signs of decomposition during workup?
A key sign of Boc-group cleavage is the evolution of gas (carbon dioxide and isobutylene).[3][8] In terms of analysis, the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate corresponding to the unprotected m-toluidine is a clear indicator of decomposition.
Q4: Can the choice of solvent during workup affect the stability of this compound?
While the primary factor for decomposition is pH, the solvent can play a role. Protic solvents, especially in the presence of trace acids, can facilitate the hydrolysis of the carbamate. Dichloromethane (DCM) is a commonly used solvent for reactions and workups involving Boc-protected amines.[5][8] However, care must be taken to ensure it is free of acidic impurities.
Troubleshooting Guide
Issue: Significant decomposition of this compound is observed during aqueous workup.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Acidic Aqueous Wash | Use a mildly basic or neutral aqueous wash. A saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) is recommended. Avoid using strong acids like HCl for washing.[2] | See Protocol 1: Mildly Basic Aqueous Workup . |
| Residual Acid from Reaction | Neutralize the reaction mixture with a mild base before initiating the aqueous workup. | Add a saturated aqueous solution of NaHCO₃ to the reaction mixture and stir until gas evolution ceases before proceeding with extraction. |
| Elevated Temperature | Conduct the workup at room temperature or below. If the reaction was performed at an elevated temperature, ensure the mixture is cooled to room temperature before adding any aqueous solutions.[2] | Cool the reaction vessel in an ice-water bath before and during the addition of the aqueous wash solution. |
| Prolonged Contact Time | Minimize the duration of the aqueous workup. Perform extractions swiftly and avoid letting the mixture stand for extended periods in a biphasic system, especially if the pH is not well-controlled. | Proceed with phase separation and subsequent drying of the organic layer immediately after the washing steps. |
Data Presentation
Table 1: Stability of the Boc Protecting Group under Various Conditions
| Condition | Stability | Notes | Reference(s) |
| Strong Acids (e.g., TFA, HCl) | Highly Labile | Rapid cleavage occurs at room temperature. | [4][5][8] |
| Mild Acids (e.g., Acetic Acid, Silica Gel) | Labile | Cleavage can occur, especially with heating. | [2][9] |
| Neutral (pH ~7) | Generally Stable | Minimal degradation is expected. | [2] |
| Mild Bases (e.g., NaHCO₃, Et₃N) | Stable | The Boc group is robust under these conditions. | [3][7] |
| Strong Bases (e.g., NaOH, t-BuOK) | Generally Stable | The Boc group is resistant to most bases. | [2][7] |
| Elevated Temperatures (>85-90°C) | Susceptible | Thermal deprotection can occur. | [2][10] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable | Orthogonal to Cbz group deprotection. | [3][6] |
Experimental Protocols
Protocol 1: Mildly Basic Aqueous Workup for this compound
This protocol is designed to minimize the acid-catalyzed decomposition of this compound during the workup of a reaction.
Reagents:
-
Reaction mixture containing this compound in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous sodium chloride solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Cool the reaction mixture to room temperature (or 0-5°C if the reaction was exothermic or conducted at high temperatures).
-
Slowly add the saturated aqueous NaHCO₃ solution to the reaction mixture with gentle stirring. If the reaction mixture was acidic, gas evolution (CO₂) will be observed. Continue adding the NaHCO₃ solution until the gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Allow the layers to separate and drain the organic layer.
-
Wash the organic layer with brine to remove residual water and inorganic salts.
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Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
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Filter off the drying agent.
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Concentrate the organic solvent under reduced pressure to isolate the crude product.
Mandatory Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for preventing decomposition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-Boc Protected Amines
Welcome to the Technical Support Center for the purification of N-Boc protected amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these essential synthetic intermediates. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an N-Boc protection reaction?
The primary byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[1] Additionally, unreacted di-tert-butyl dicarbonate (Boc-anhydride) is a frequent impurity that needs to be removed from the reaction mixture.[1] Depending on the reaction conditions and the nature of the starting amine, other potential impurities can include di-Boc protected amines (where a primary amine is doubly protected) and any unreacted starting amine.
Q2: How can I detect unreacted Boc-anhydride in my product?
The presence of unreacted Boc-anhydride can be identified using several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride shows a characteristic singlet peak around 1.5 ppm.[1] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin, which is specific for primary and secondary amines.[1][2] A distinct "Boc" smell can also be an indicator of its presence.[1]
Q3: Is the Boc group stable during purification?
The Boc group is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[3] However, it is sensitive to acidic conditions and will cleave in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] Care must be taken during aqueous workups with dilute acids to avoid premature deprotection.[2] During reverse-phase chromatography using eluents containing TFA, the Boc group can be slowly cleaved, with one study noting approximately 10% cleavage after 4 hours in the presence of 0.1% TFA.[5]
Q4: My N-Boc protected amine is an oil and won't crystallize. What can I do?
It is not uncommon for N-Boc protected amines, especially those derived from complex molecules, to be oils or amorphous solids that are difficult to crystallize.[6][7] To induce crystallization, you can try several techniques:
-
High Vacuum: Heating the product under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) can help remove residual solvents that may be inhibiting crystallization.[6]
-
Solvent Precipitation: Dissolving the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, diethyl ether) can cause the product to precipitate as a solid.[6]
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Seed Crystals: If a small amount of solid material has been previously obtained, adding a seed crystal to the oil can initiate crystallization.[8][9]
-
Pulping/Trituration: Stirring the oily product with a weak polar solvent in which it is sparingly soluble can sometimes induce solidification.[8][9]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of your N-Boc protected amine.
Issue 1: Presence of Excess Boc-Anhydride in the Purified Product
-
Problem: After purification, NMR analysis still shows the presence of Boc-anhydride.
-
Cause: Boc-anhydride has low water solubility and can be difficult to remove with simple aqueous washes.[1] It can also co-elute with the desired product during flash chromatography if the polarity difference is not significant.
-
Solutions:
-
Chemical Quenching: Before workup, quench the excess Boc-anhydride by adding a nucleophile.
-
Imidazole: Add 1.2-1.5 equivalents of imidazole relative to the excess Boc-anhydride and stir for 1-2 hours at room temperature.[1][2][10] The resulting Boc-imidazole is water-soluble and can be removed with dilute acid washes (e.g., <0.5M HCl).[1][2]
-
Ammonium Hydroxide: If your product is stable to basic conditions, adding a small amount of concentrated ammonium hydroxide can effectively decompose the excess Boc-anhydride.[11]
-
-
Vigorous Basic Wash: Vigorously washing the organic layer with a saturated sodium bicarbonate solution can hydrolyze and remove the Boc-anhydride.[1][11]
-
Evaporation: Due to its volatility, unreacted Boc-anhydride can often be removed by rotary evaporation or by leaving the product under high vacuum for an extended period.[1][11]
-
Flash Column Chromatography: Adsorb the crude product onto silica gel and elute with a non-polar solvent system (e.g., starting with pure hexanes) to effectively separate the less polar Boc-anhydride from the more polar N-Boc protected amine.[1]
-
Issue 2: Difficulty in Separating the N-Boc Protected Amine from the Starting Amine by Flash Chromatography
-
Problem: The N-Boc protected product and the unreacted starting amine have very similar Rf values on TLC, making separation by flash chromatography challenging.
-
Cause: The change in polarity upon Boc protection may not be sufficient for good separation, especially for large or already non-polar amines.
-
Solutions:
-
Optimize Solvent System: Experiment with different solvent systems for your flash chromatography. Adding a small amount of a more polar solvent or a modifier can sometimes improve separation. For basic amines that streak on silica, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve peak shape.[12][13]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or an amine-functionalized silica gel, which can offer different selectivity for basic compounds.[13]
-
Acidic Wash: Before chromatography, perform a dilute acid wash (e.g., 1M HCl or 5% citric acid) to protonate the unreacted basic amine, making it water-soluble and allowing for its removal in the aqueous layer.[11] Be cautious with the acid strength and exposure time to avoid deprotection of the N-Boc group.
-
Recrystallization: If the N-Boc protected amine is a solid, recrystallization can be a highly effective method for removing impurities, including the starting amine.
-
Issue 3: Low Recovery of the N-Boc Protected Amine After Purification
-
Problem: The yield of the purified N-Boc protected amine is significantly lower than expected.
-
Cause: Product loss can occur at various stages of the purification process.
-
Solutions:
-
Work-up Optimization: Ensure that the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase. For amphoteric compounds like amino acids, careful pH adjustment is critical.[8]
-
Chromatography Conditions: Using highly polar solvents during flash chromatography can sometimes lead to product retention on the silica gel. Ensure complete elution of your product.
-
Product Stability: Verify that your N-Boc protected amine is stable to the purification conditions. For instance, prolonged exposure to acidic conditions, even if mild, can cause some deprotection.[5]
-
Volatile Products: If your N-Boc protected amine has a low molecular weight, it might be volatile and could be lost during solvent removal under high vacuum. Use lower temperatures for evaporation if this is a concern.
-
Data Presentation
Table 1: Comparison of Methods for Removal of Excess Boc-Anhydride
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Chemical Quenching (Imidazole) | 1.2-1.5 eq. Imidazole, RT, 1-2h | High removal efficiency; Boc-imidazole is water-soluble.[1][2][10] | Requires an additional reaction step and subsequent acidic wash.[1] |
| Aqueous Wash (Sat. NaHCO₃) | Vigorous stirring with saturated NaHCO₃ solution | Simple work-up procedure.[1] | May not be completely effective for large excesses of Boc-anhydride.[11] |
| Evaporation | Rotary evaporation or high vacuum | Simple, no additional reagents needed.[1][11] | Only suitable for non-volatile products.[1] |
| Flash Chromatography | Silica gel, non-polar eluent (e.g., hexanes) | Effective for separating non-polar Boc-anhydride.[1] | Requires a chromatography step which may not be necessary otherwise. |
Experimental Protocols
Protocol 1: Chemical Quenching of Excess Boc-Anhydride with Imidazole
-
After the N-Boc protection reaction is complete (as determined by TLC), add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with a dilute acid solution (e.g., <0.5M HCl) to remove the Boc-imidazole and any remaining imidazole.[1][2]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Purification of an N-Boc Protected Amine by Flash Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).[1]
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of an appropriate solvent system (e.g., increasing the percentage of ethyl acetate in hexanes), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc protected amine.
Visualizations
Caption: General workflow for the synthesis and purification of an N-Boc protected amine.
Caption: Troubleshooting decision tree for the purification of N-Boc protected amines.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. VanVeller Lab Resources [group.chem.iastate.edu]
- 13. biotage.com [biotage.com]
Technical Support Center: Optimizing Chromatography of Tert-butyl m-tolylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl m-tolylcarbamate. Our aim is to help you resolve common issues encountered during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) of this compound?
A good starting point for TLC analysis of this compound on a silica gel plate is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1][2] A common initial ratio to try is 3:1 hexane:ethyl acetate. Depending on the resulting Rf value, you can then adjust the polarity.
Q2: How do I adjust the solvent system if my compound's Rf value is too high or too low?
If the Rf value is too high (the spot is near the solvent front), the mobile phase is too polar.[3] To decrease the Rf, you need to decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexane). If the Rf value is too low (the spot is near the baseline), the mobile phase is not polar enough.[3] In this case, you should increase the polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Q3: What is the ideal Rf value I should aim for when developing a solvent system for column chromatography?
For optimal separation in column chromatography, an Rf value for your target compound in the range of 0.2-0.4 on the TLC plate is generally recommended.[4] This range typically provides the best balance between good resolution from impurities and a reasonable elution time.[5]
Q4: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking or tailing of spots on a TLC plate can occur for several reasons:
-
Compound Overload: You may have spotted too much of your sample on the plate. Try spotting a more dilute solution.
-
Compound Interaction with Silica: Carbamates can sometimes interact with the acidic silica gel, leading to streaking.[6] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can often resolve this issue by neutralizing active sites on the silica.[4][6]
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
Troubleshooting Guide: Column Chromatography
This guide addresses specific issues you might encounter during the column chromatography purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. You can do this by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If that is not sufficient, a small amount of a more polar solvent like methanol (1-2%) can be added to the mobile phase.[4] |
| Product is eluting too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[4] |
| Poor separation of the product from impurities. | The chosen solvent system does not provide adequate resolution. | Systematically screen different solvent systems using TLC to find one that maximizes the separation between your product and the impurities.[2][4] Aim for a significant difference in Rf values. |
| Co-elution of the product with an impurity. | The polarity of the product and the impurity are very similar in the chosen solvent system. | Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, you could try a system with dichloromethane or toluene as one of the components.[2] |
| Streaking or tailing of the product band on the column. | The compound may be interacting with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to your mobile phase to improve the peak shape.[4][6] |
| Low recovery of the product after chromatography. | The product may be adsorbing irreversibly to the silica gel. | Pre-treating the silica gel with a small amount of triethylamine in the slurry or the mobile phase can help minimize this. Also, ensure you are not overloading the column. A general guideline is to load 1-2% of crude material by weight of the silica gel.[4] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for this compound.
Protocol 2: Silica Gel Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble samples, use a "dry loading" technique by pre-adsorbing the sample onto a small amount of silica gel.[4]
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required. Collect fractions of the eluate.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Example Rf Values of this compound in Different Solvent Systems
| Solvent System (v/v) | Ratio | Approximate Rf Value | Observations |
| Hexane:Ethyl Acetate | 9:1 | 0.15 | Spot is too low. Polarity needs to be increased. |
| Hexane:Ethyl Acetate | 4:1 | 0.30 | Good Rf for column chromatography. |
| Hexane:Ethyl Acetate | 2:1 | 0.55 | Rf is a bit high, may lead to co-elution with less polar impurities. |
| Dichloromethane | 100% | 0.65 | Rf is too high. |
| Hexane:Dichloromethane | 1:1 | 0.45 | Potential alternative system. |
Visualizations
Caption: Workflow for optimizing a solvent system using TLC and subsequent column chromatography purification.
Caption: A logical guide for troubleshooting common chromatography problems.
References
Technical Support Center: Managing Temperature Effects in Carbamate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of temperature in carbamate synthesis. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during carbamate synthesis, with a focus on temperature-related causes and solutions.
| Issue | Potential Temperature-Related Cause | Recommended Action | Relevant Experimental Protocol |
| Low or No Product Yield | Reaction temperature is too low, leading to slow reaction kinetics. | Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS.[1] | --INVALID-LINK--, --INVALID-LINK-- |
| Reaction temperature is too high, causing decomposition of starting materials, reagents, or the desired carbamate product. | Perform the reaction at a lower temperature. For highly exothermic reactions, ensure efficient cooling (e.g., ice bath) during reagent addition.[2] | --INVALID-LINK--, --INVALID-LINK-- | |
| Formation of Symmetric Urea Byproduct | Elevated temperatures can promote the formation of isocyanate intermediates, which can then react with the starting amine to form urea. | Conduct the reaction at low temperatures (e.g., 0°C), especially during the addition of chloroformates, to control the initial exothermic reaction.[2] | --INVALID-LINK-- |
| N-Alkylation of the Amine or Carbamate | High reaction temperatures can favor N-alkylation, a common side reaction when using alkyl halides. | Optimize the temperature to a level that allows for carbamate formation while minimizing N-alkylation. A study on a continuous-flow synthesis found 70°C to be optimal, as 80°C favored N-alkylation.[3] | --INVALID-LINK-- |
| Product Decomposition During Workup or Purification | The carbamate product may be thermally labile and decompose at elevated temperatures during solvent evaporation or chromatography. | Remove solvents under reduced pressure at low temperatures. Avoid unnecessarily high temperatures during all post-reaction steps. Some carbamates are known to be thermally unstable above 85-90°C.[4] | - |
| Incomplete Reaction | The reaction has not been stirred long enough at the chosen temperature for it to go to completion. | Increase the reaction time and continue to monitor. Some reactions may require stirring overnight.[1] | --INVALID-LINK--, --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Boc-protection of an amine using di-tert-butyl dicarbonate (Boc₂O)?
The optimal temperature for Boc-protection is substrate-dependent but is often carried out at room temperature.[1] For some systems, the reaction can be initiated at 0°C and then allowed to warm to room temperature. A recent study on the direct synthesis of carbamates from Boc-protected amines explored a temperature range, finding that the yield increased with temperature, achieving a 95% yield at 110°C for the reaction of N-Boc aniline with n-butanol.[5] However, for standard Boc-protection, room temperature is a good starting point.
Q2: How does temperature affect Cbz-protection using benzyl chloroformate (Cbz-Cl)?
Cbz-protection is often an exothermic reaction, and temperature control is crucial to minimize side reactions. The reaction is typically performed at low temperatures, such as 0-5°C, especially during the addition of benzyl chloroformate.[6][7] After the initial addition, the reaction may be allowed to warm to room temperature and stirred for several hours to ensure completion.[1]
Q3: My carbamate synthesis is highly exothermic. How can I manage the temperature?
For exothermic reactions, it is essential to have an efficient cooling system in place.
-
Use an Ice Bath: Immerse the reaction vessel in an ice-water or ice-salt bath to maintain a low temperature, especially during the addition of reactive reagents.
-
Slow Reagent Addition: Add the reactive reagent dropwise to control the rate of the reaction and the generation of heat.[2]
-
Dilution: Conducting the reaction in a more dilute solution can help to dissipate the heat more effectively.
Q4: At what temperature do carbamates typically decompose?
The thermal stability of carbamates varies widely depending on their structure.
-
tert-Butyl carbamates (Boc-protected amines) are known to be thermally labile and should generally be handled at temperatures below 85-90°C for extended periods.[4]
-
Ethyl N-methyl-N-phenylcarbamate decomposes in the gas phase in the range of 329-380°C.[8]
-
Methyl N-methylcarbamate decomposes between 370-422°C.[8]
-
The thermal decomposition of some carbamates to form isocyanates can occur at temperatures ranging from 250°C to 600°C in the gas phase.[9]
Q5: How does temperature influence carbamate synthesis from CO₂?
In carbamate synthesis utilizing carbon dioxide, temperature is a key parameter affecting both yield and selectivity. In a continuous-flow synthesis of carbamates from CO₂, amines, and alkyl halides, a temperature of 70°C was found to provide good conversion with minimal formation of the N-alkylated byproduct. Lowering the temperature to 60°C decreased the conversion, while increasing it to 80°C favored the formation of the undesired N-alkylated product.[3]
Quantitative Data on Temperature Effects
The following tables summarize quantitative data on the influence of temperature on carbamate synthesis from various literature sources.
Table 1: Effect of Temperature on the Synthesis of Carbamates from N-Boc Aniline and n-Butanol [5]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 80 | 75 |
| 2 | 100 | 88 |
| 3 | 110 | 95 |
| 4 | 120 | 94 |
Table 2: Effect of Temperature and Pressure on the Continuous-Flow Synthesis of a Carbamate from Aniline, Butyl Bromide, and CO₂ [3]
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Byproduct (%) |
| 1 | 60 | 3 | 64 | <1 |
| 2 | 70 | 3 | 79 | <1 |
| 3 | 80 | 3 | 78 | 5 |
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of a Primary Amine[1]
-
Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent (e.g., THF, DCM, or a mixture with water, 10 mL).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents). If a base (e.g., triethylamine, 1.5 equivalents) is used, it can be added before the Boc₂O.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with aqueous acid, then with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine.
Protocol 2: General Procedure for Cbz-Protection of an Amino Acid (Schotten-Baumann Conditions)[6]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 3: Continuous-Flow Synthesis of Carbamates from CO₂, Amine, and Alkyl Bromide[10]
-
Reactant Preparation: In a vial, dissolve the amine (1.0 equiv, 4.29 mmol), the corresponding alkyl bromide (2.0 equiv, 8.58 mmol), and DBU (2.0 equiv, 8.58 mmol) in 5 mL of acetonitrile.
-
System Setup: Use a continuous-flow chemistry device with a 10 mL coil reactor. Heat the reactor to the desired temperature (e.g., 70°C). Use a back-pressure regulator set to the desired pressure (e.g., 3 bar).
-
Reaction: Pump the reactant solution and CO₂ through the reactor at defined flow rates.
-
Collection: Collect the output from the reactor.
-
Workup: The collected mixture can often be purified by an acidic wash to remove the base, followed by extraction and solvent removal, potentially avoiding the need for column chromatography.
Visualizations
Caption: A generalized experimental workflow for carbamate synthesis.
Caption: A logical diagram for troubleshooting low yields.
Caption: Influence of temperature on reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Di-tert-butyl Dicarbonate
Welcome to the technical support center for di-tert-butyl dicarbonate (Boc-anhydride). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and ensure the highest quality of Boc-anhydride for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial di-tert-butyl dicarbonate?
A1: The primary impurity of concern is tert-butanol, which forms from the decomposition of Boc-anhydride, especially in the presence of moisture.[1] Other potential impurities can include unreacted starting materials from the synthesis process, such as sodium tert-butoxide, and byproducts like isobutene and carbon dioxide, which can result from thermal decomposition.[2] During Boc protection reactions, unreacted Boc-anhydride and the byproduct tert-butanol are common impurities in the reaction mixture.[3]
Q2: How does di-tert-butyl dicarbonate decompose and what are the products?
A2: Di-tert-butyl dicarbonate is sensitive to moisture and heat.[4] Hydrolysis, or reaction with water, leads to the formation of two equivalents of tert-butanol and carbon dioxide.[1] Thermal decomposition, which can occur at elevated temperatures, yields tert-butanol, isobutene, and carbon dioxide.[2] This decomposition can lead to pressure buildup in sealed containers.[1]
Q3: What is the solid substance I sometimes see in my liquid di-tert-butyl dicarbonate?
A3: Di-tert-butyl dicarbonate has a melting point of 22-24 °C. This means that at or near room temperature, it can exist as either a colorless liquid or a white solid. If you observe solidification, it is likely the Boc-anhydride itself crystallizing. This is normal and does not necessarily indicate impurity. Gentle warming to around 30-35 °C will melt the solid.
Q4: How should I properly store di-tert-butyl dicarbonate to minimize impurity formation?
A4: To minimize decomposition, di-tert-butyl dicarbonate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and heat.[4] Recommended storage temperatures are typically between 2-8 °C.[5] Due to the potential for pressure buildup from decomposition, it is often supplied in plastic rather than glass bottles.
Q5: Can I use di-tert-butyl dicarbonate that has some solid in it?
A5: Yes, as long as the material is within its expiration date and has been stored properly. The solid is likely just frozen Boc-anhydride due to its low melting point. You can gently warm the container to melt the solid and ensure homogeneity before use. However, if the material appears discolored or has an unusual odor, it may have degraded and should be analyzed for purity before use.
Troubleshooting Guides
Guide 1: Purification of Di-tert-butyl Dicarbonate
This guide provides procedures for purifying di-tert-butyl dicarbonate to remove common impurities.
Solution 1: Vacuum Distillation
Vacuum distillation is effective for removing less volatile impurities.[2] However, care must be taken to avoid thermal decomposition at excessive temperatures.[2]
-
dot
Caption: Workflow for Vacuum Distillation of Boc-anhydride.
Solution 2: Recrystallization
Recrystallization is another method to purify Boc-anhydride, particularly to remove impurities that have different solubilities.
-
dot
Caption: Workflow for Recrystallization of Boc-anhydride.
Solution: Aqueous Workup or Chemical Quenching
-
Aqueous Wash: Vigorously washing the organic layer with a saturated sodium bicarbonate solution can help hydrolyze and remove excess Boc-anhydride.[3]
-
Chemical Quenching: Adding imidazole to the reaction mixture will react with the excess Boc-anhydride to form N-Boc-imidazole. This byproduct can then be easily removed by washing with a dilute acid solution (e.g., <0.5M HCl).[3][6]
Guide 2: Analytical Testing of Di-tert-butyl Dicarbonate Purity
This guide provides an overview of common analytical techniques to assess the purity of Boc-anhydride.
| Analytical Technique | Principle | Primary Application |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in the gas phase. | A robust method for quantifying the purity of Boc-anhydride and identifying volatile impurities like tert-butanol.[1] |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity differences between the analyte and impurities. | A prevalent technique for assessing the purity of Boc-anhydride.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absorption of radiofrequency waves by atomic nuclei, providing structural and quantitative information. | A powerful tool for accurate purity determination without the need for a specific reference standard of the analyte.[1] |
Experimental Protocols
Protocol 1: Purity Analysis by GC-FID
This protocol is a general guideline and may require optimization for your specific instrumentation.
-
Column: SPB-1 (100% Dimethylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness or similar non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 150 °C at 10 °C/minute.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
-
Sample Preparation: Dissolve a known amount of Boc-anhydride in a suitable solvent (e.g., Dodecane).[1]
Protocol 2: Purity Analysis by HPLC-UV
This protocol provides a starting point for developing an HPLC method for Boc-anhydride analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% phosphoric acid.
-
B: Acetonitrile with 0.1% phosphoric acid.
-
For MS compatibility, replace phosphoric acid with 0.1% formic acid.[7]
-
-
Gradient:
-
Start with a suitable ratio of A and B (e.g., 60:40) and ramp up the concentration of B to elute the Boc-anhydride and any less polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Sample Preparation: Dissolve a known concentration of Boc-anhydride in the initial mobile phase composition.[1]
Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR offers a highly accurate method for purity determination.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).[1]
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the Boc-anhydride sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent, cap the tube, and gently agitate until fully dissolved.
-
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard for accurate quantification.[1]
-
-
Data Processing:
-
Integrate the signal of the tert-butyl protons of Boc-anhydride (singlet at ~1.5 ppm) and a known signal from the internal standard.[1]
-
The purity is calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account their respective molar masses and number of protons.[1]
-
-
dot
Caption: Workflow for Purity Determination by qNMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Di-tert-butyl dicarbonate = 98.0 GC 24424-99-5 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Di-tert-butyl dicarbonate | SIELC Technologies [sielc.com]
Technical Support Center: Handling and Disposal of Tert-butyl m-tolylcarbamate Waste
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl m-tolylcarbamate was publicly available at the time of this document's creation. The following guidance is based on the safety protocols for structurally similar aromatic carbamates and general chemical safety principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal regulations and to perform a thorough risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: A comprehensive PPE strategy is crucial.[2] The following should be worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[2]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities of waste or in case of a splash risk, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[3]
Q3: How should I store this compound waste before disposal?
A3: Store waste in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] Waste containers must be clearly labeled, tightly sealed, and stored in secondary containment to prevent spills.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. Carbamate waste should not be disposed of down the drain.[2] It should be treated as hazardous chemical waste and disposed of through your institution's EHS-approved waste stream.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound
| Problem | Possible Cause | Solution |
| Small solid spill | Improper handling, breach of container. | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to prevent dust generation. 3. Carefully sweep the material into a labeled hazardous waste container. 4. Decontaminate the area with soap and water.[6] |
| Liquid spill (solution containing the compound) | Improper handling, container failure. | 1. Alert personnel and evacuate the immediate area if necessary. 2. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). 3. Scoop the absorbent material into a labeled hazardous waste container. 4. Decontaminate the spill area with a suitable solvent followed by soap and water. |
Scenario 2: Uncertainty in Waste Classification
| Problem | Possible Cause | Solution |
| Unsure if waste is hazardous | Lack of specific regulatory information for this compound. | 1. Assume the waste is hazardous due to its chemical class (carbamate). 2. Do not mix with non-hazardous waste streams. 3. Contact your institution's EHS department for guidance on proper waste stream identification and disposal procedures. |
| Mixed waste stream | Accidental mixing with other chemical waste. | 1. Do not add any more waste to the container. 2. Clearly label the container with all known components and their estimated concentrations. 3. Consult your EHS department for guidance on the disposal of mixed hazardous waste. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Toxicity of a Structurally Similar Compound
| Property | Value | Reference |
| Chemical Name | tert-butyl N-(3-methylphenyl)carbamate | [7] |
| CAS Number | 18437-67-7 | [7] |
| Molecular Formula | C₁₂H₁₇NO₂ | [7] |
| Molecular Weight | 207.27 g/mol | [7] |
| Appearance | Solid (predicted) | General knowledge |
| Incompatible Materials | Strong oxidizing agents | [4][5] |
| Oral LD50 (Rat) for m-Cumenyl methylcarbamate | 16 mg/kg | [8] |
Note: The provided LD50 value is for a structurally similar compound, m-cumenyl methylcarbamate, and should be used as an indicator of potential toxicity only. The toxicological properties of this compound have not been fully investigated.
Experimental Protocols
General Waste Disposal Protocol
All waste containing this compound must be disposed of as hazardous waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[2]
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, labeled hazardous waste container.[2]
-
Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be disposed of as hazardous waste.[2]
-
Potential Degradation and Neutralization Methods (for research purposes, not for routine disposal)
While not recommended for routine disposal in a laboratory setting, the following methods are based on the known chemistry of carbamates and may be applicable for the large-scale treatment of carbamate waste by specialized facilities. These procedures should only be carried out by trained personnel with appropriate safety measures in place.
1. Alkaline Hydrolysis:
Carbamates can be hydrolyzed under alkaline conditions.[9]
-
Principle: The ester linkage of the carbamate is cleaved by a strong base.
-
Illustrative Procedure:
-
Dissolve the this compound waste in a suitable solvent.
-
Slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while stirring. The concentration and reaction time will depend on the specific carbamate and must be determined experimentally.
-
The reaction should be monitored for the disappearance of the starting material.
-
The resulting solution containing the hydrolysis products must be neutralized and disposed of as hazardous waste.
-
2. Acidic Hydrolysis:
The tert-butyl group of carbamates is susceptible to cleavage under acidic conditions.[10]
-
Principle: Strong acids can protonate the carbamate, leading to the loss of the tert-butyl group and subsequent decomposition.
-
Illustrative Procedure:
-
Dissolve the this compound waste in an appropriate solvent.
-
Slowly add a
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. RTECS NUMBER-FB7875000-Chemical Toxicity Database [drugfuture.com]
- 9. aminer.org [aminer.org]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Tert-butyl m-tolylcarbamate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for tert-butyl m-tolylcarbamate and its structural isomers, tert-butyl o-tolylcarbamate and tert-butyl p-tolylcarbamate. The ¹H NMR spectrum is a critical tool for the structural elucidation and purity assessment of organic molecules. Understanding the distinct spectral features of these isomers is essential for unambiguous characterization in research and development settings.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for the three tolylcarbamate isomers. The data was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
| Compound | Aromatic Protons (δ, ppm) | NH Proton (δ, ppm) | Methyl Protons (Ar-CH₃) (δ, ppm) | Tert-butyl Protons ((CH₃)₃C) (δ, ppm) |
| This compound | 7.28 (s, 1H), 7.18 (d, J = 8 Hz, 1H), 7.13 (d, J = 8 Hz, 1H), 6.88 (d, J = 8 Hz, 1H) | 6.53 (bs, 1H) | 2.35 (s, 3H) | 1.55 (s, 9H) |
| Tert-butyl o-tolylcarbamate | 7.83 (d, J = 8 Hz, 1H), 7.22 (t, J = 8 Hz, 1H), 7.17 (d, J = 8 Hz, 1H), 7.03 (t, J = 8 Hz, 1H) | 6.37 (bs, 1H) | 2.28 (s, 3H) | 1.57 (s, 9H) |
| Tert-butyl p-tolylcarbamate | 7.25 (d, J = 8 Hz, 2H), 7.08 (d, J = 8 Hz, 2H) | 6.42 (bs, 1H) | 2.29 (s, 3H) | 1.51 (s, 9H) |
Key Spectral Distinctions:
-
Aromatic Region: The substitution pattern on the aromatic ring leads to distinct splitting patterns for each isomer. The meta-isomer exhibits a more complex pattern with four distinct signals, while the symmetry of the para-isomer results in two doublets. The ortho-isomer also shows four signals, but with different chemical shifts and coupling constants compared to the meta-isomer.
-
Chemical Shifts: The electronic environment of the protons differs among the isomers, resulting in noticeable variations in their chemical shifts (δ). For instance, one of the aromatic protons in the ortho-isomer is significantly downfield at 7.83 ppm.
-
NH Proton: The chemical shift of the carbamate N-H proton is also sensitive to the substitution pattern, appearing at 6.53 ppm for the meta-isomer.
Structural Visualization
The chemical structure of this compound is depicted below, with key proton groups labeled for correlation with the NMR data.
Caption: Chemical structure of this compound with corresponding ¹H NMR assignments.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of sufficient purity, as impurities will appear in the spectrum.
-
Sample Quantity: Weigh approximately 5-25 mg of the compound directly into a clean, dry vial.[1][2]
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2][3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any solid particles.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Referencing: The residual proton signal of the deuterated solvent can be used as an internal reference (e.g., CHCl₃ in CDCl₃ at 7.26 ppm). Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (signal at 0 ppm).
2. NMR Data Acquisition:
-
Instrumentation: The data presented was acquired on a 400 MHz NMR spectrometer.
-
Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the magnet of the spectrometer.
-
Locking and Shimming: The spectrometer's field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high resolution and sharp peaks.[4]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used for a routine ¹H spectrum.[5]
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.[5]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used to allow the protons to return to their equilibrium state between pulses.[5]
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.[5]
-
3. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
-
Calibration: The chemical shift axis is calibrated relative to the reference signal (residual solvent or TMS).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
By following this protocol and comparing the resulting spectrum to the data provided, researchers can confidently identify and characterize this compound and distinguish it from its isomers.
References
Comparative Analysis of 13C NMR Spectral Data for Tert-butyl m-tolylcarbamate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl m-tolylcarbamate against structurally related carbamate analogs. The objective is to offer a clear, data-driven comparison to aid in the structural elucidation and quality assessment of these compounds, which are of significant interest in medicinal chemistry and drug development.
13C NMR Spectral Data Comparison
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and a selection of its isomers and analogs. All spectra were recorded in deuterated chloroform (CDCl3) on a 100 MHz spectrometer.[1]
| Carbon Atom | This compound (ppm) | Tert-butyl p-tolylcarbamate (ppm) | Tert-butyl phenylcarbamate (ppm) |
| C=O (Carbamate) | 152.80 | 152.90 | 152.73 |
| C (Aromatic, C-NH) | 138.20 | 135.71 | 138.30 |
| C (Aromatic, C-CH3) | 138.80 | - | - |
| C (Aromatic, CH) | 128.70 | 129.66 | 123.97 |
| C (Aromatic, CH) | 123.80 | - | 123.01 |
| C (Aromatic, CH) | 119.10 | 118.49 | 118.49 |
| C (Aromatic, CH) | 115.60 | - | - |
| C (Quaternary, t-Butyl) | 80.30 | 80.30 | 80.49 |
| CH3 (t-Butyl) | 28.30 | 28.35 | 28.33 |
| CH3 (Tolyl) | 21.40 | 20.72 | - |
Experimental Protocol: 13C NMR Spectroscopy
A standardized protocol was followed for the acquisition of all 13C NMR spectra to ensure data comparability.
1. Sample Preparation:
-
Approximately 10-50 mg of the solid carbamate sample was accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
The solution was transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer was used, operating at a frequency of 100 MHz for 13C nuclei.
-
Pulse Sequence: A standard proton-decoupled pulse sequence was employed to simplify the spectrum by removing C-H coupling.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio, typically ranging from 128 to 1024 scans depending on the sample concentration.
-
Temperature: The probe temperature was maintained at 298 K.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) was processed using appropriate software (e.g., MestReNova, TopSpin).
-
Fourier transformation was applied to the FID to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction were performed to ensure accurate peak integration and chemical shift determination.
-
The spectrum was referenced to the TMS signal at 0.00 ppm.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the 13C NMR spectral data.
References
Interpreting the Mass Spectrum of Tert-butyl m-tolylcarbamate: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, accurate interpretation of mass spectrometry data is paramount for compound identification and structural elucidation. This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of Tert-butyl m-tolylcarbamate, offering a comparison with its structural isomers to aid in unambiguous identification.
Mass Spectral Data and Fragmentation Analysis
The mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The key to interpreting the spectrum lies in identifying the molecular ion and the subsequent fragment ions, which arise from predictable cleavage pathways.
Table 1: Key Ions in the Mass Spectra of Tert-butyl tolylcarbamate Isomers
| Ion | This compound (m/z) | Tert-butyl o-tolylcarbamate (m/z) | Tert-butyl p-tolylcarbamate (m/z) | Proposed Fragment Structure/Identity |
| Molecular Ion [M]̇⁺ | 207 | 207 | 207 | C₁₂H₁₇NO₂ |
| [M - 15]⁺ | 192 | 192 | 192 | [M - CH₃]⁺ |
| [M - 56]̇⁺ | 151 | 151 | 151 | [M - C₄H₈]̇⁺ (m-toluidine radical cation) |
| [M - 57]⁺ | 150 | 150 | 150 | [M - C₄H₉]⁺ |
| [M - 101]⁺ | 106 | 106 | 106 | [C₇H₈N]⁺ (Toluidine fragment) |
| Base Peak | 57 | 57 | 57 | [C₄H₉]⁺ (tert-butyl cation) |
Note: The relative abundances of these ions can vary slightly depending on the instrument and analytical conditions.
The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 207, consistent with its molecular weight.[1] A prominent fragmentation pathway involves the cleavage of the tert-butyl group. The base peak in the spectrum is typically observed at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺).
Another significant fragmentation involves the loss of isobutylene (a neutral loss of 56 Da), leading to the formation of the m-toluidine radical cation at m/z 151. Further fragmentation of the carbamate linkage can result in the formation of a tolylaminium ion or related structures.
Comparison with Structural Isomers
The mass spectra of the ortho and para isomers of Tert-butyl tolylcarbamate are expected to be very similar to that of the meta isomer due to the presence of the same functional groups and overall molecular formula. All three isomers will likely exhibit a molecular ion at m/z 207 and a base peak at m/z 57. The loss of isobutylene (56 Da) to form the corresponding toluidine radical cation (m/z 151) and the formation of the toluidine fragment (m/z 106) are also anticipated to be common fragmentation pathways.
While the primary fragmentation patterns are similar, minor differences in the relative abundances of certain fragment ions may exist due to the different substitution patterns on the aromatic ring. These subtle variations, however, may not be sufficient for definitive differentiation based on mass spectrometry alone. Therefore, chromatographic separation (e.g., using gas chromatography) prior to mass analysis is crucial for the unambiguous identification of these isomers.
Experimental Protocols
A standard method for obtaining the mass spectrum of this compound involves gas chromatography coupled with mass spectrometry (GC-MS) using an electron ionization source.
Sample Preparation:
A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or methanol.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A typical scan range would be from m/z 40 to 400 to encompass the molecular ion and all significant fragments.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is a multi-step process involving the formation of several key ions. The proposed pathway illustrates the generation of the most abundant and structurally informative fragments.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
A Comparative Guide to the Purity Analysis of Tert-butyl m-tolylcarbamate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Tert-butyl m-tolylcarbamate, a key building block in the synthesis of various pharmaceutical agents and agrochemicals, is no exception. Ensuring its purity is paramount to the quality, safety, and efficacy of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this compound.
Introduction to this compound and the Imperative of Purity Analysis
This compound (Figure 1) belongs to the carbamate class of organic compounds, characterized by the -OC(O)N- functional group. Its chemical structure lends itself to a variety of chemical transformations, making it a versatile intermediate.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure and properties of this compound.[1]
The synthesis of this compound, commonly achieved through the reaction of m-toluidine with di-tert-butyl dicarbonate (Boc-anhydride), can introduce a range of process-related impurities. These impurities can include unreacted starting materials, by-products, and degradation products, each capable of impacting downstream reactions and the purity of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[2] Its high resolving power, sensitivity, and reproducibility make it the industry standard for separating and quantifying the main component from its potential impurities.
The Causality Behind Experimental Choices in HPLC Method Development
The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the logical first choice for this compound.[3] The nonpolar nature of the C18 chains provides excellent retention for the relatively nonpolar aromatic carbamate through hydrophobic interactions.
-
Mobile Phase Composition: A gradient elution using a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically employed.[4] A gradient is crucial for resolving compounds with a range of polarities, ensuring that both polar and nonpolar impurities are effectively separated from the main peak. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.
-
pH of the Aqueous Phase: While this compound is neutral, slight acidification of the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of any potential acidic or basic impurities.
-
Detection: The presence of the aromatic ring in this compound allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is highly recommended as it provides spectral information, enabling peak purity assessment and aiding in the identification of unknown impurities. The UV maximum for similar aromatic carbamates is typically in the range of 210-280 nm.
A Self-Validating HPLC Protocol for this compound
The following protocol is a robust starting point for the purity analysis of this compound. It is designed to be a self-validating system, where the system suitability test (SST) ensures the performance of the chromatographic system before any sample analysis.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for separation of nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Good organic modifier for reversed-phase chromatography. |
| Gradient | 50% B to 95% B over 20 min | To elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detector | PDA Detector, 220 nm | Allows for sensitive detection and peak purity analysis. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Potential Impurities and Their Chromatographic Behavior
A thorough understanding of the synthetic route is critical for predicting potential impurities. The reaction of m-toluidine with di-tert-butyl dicarbonate can lead to the following impurities:
-
Impurity A: m-Toluidine (Starting Material): More polar than the product, will elute earlier.
-
Impurity B: Di-tert-butyl dicarbonate (Starting Material): Less polar than the product, will elute later.
-
Impurity C: Tert-butanol (By-product): Very polar, will elute at or near the solvent front.
-
Impurity D: N,N'-di(m-tolyl)urea (Potential Side Product): If m-tolyl isocyanate is formed as an intermediate, it can react with m-toluidine to form this urea. Its polarity will be different from the product, allowing for chromatographic separation.
Table 2: Representative HPLC Data for a Hypothetical Sample
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity C (tert-Butanol) | 2.5 | 15,000 | 0.5 |
| Impurity A (m-Toluidine) | 4.8 | 30,000 | 1.0 |
| This compound | 10.2 | 2,910,000 | 97.0 |
| Impurity B (Di-tert-butyl dicarbonate) | 15.6 | 45,000 | 1.5 |
Method Validation According to ICH Guidelines
For use in a regulated environment, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Alternative Analytical Techniques: An Objective Comparison
While HPLC is the primary choice, other techniques offer orthogonal approaches to purity assessment, providing a more complete picture of the sample's composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Carbamates can be thermally labile, which has historically limited the use of GC. However, with modern injection techniques and derivatization, GC-MS can be a viable alternative.
-
Principle: Separation is based on the compound's volatility and interaction with the stationary phase, followed by detection and identification based on its mass-to-charge ratio.
-
Advantages: Excellent for identifying and quantifying volatile impurities, such as residual solvents. Mass spectral data provides definitive identification of impurities.
-
Disadvantages: this compound may require derivatization (e.g., silylation or methylation) to improve its thermal stability and volatility.[7][8] This adds a step to the sample preparation and can introduce variability.
-
When to Use: GC-MS is particularly useful for identifying unknown volatile impurities and for confirming the identity of known impurities by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[9][10]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific signal from the analyte to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
-
Advantages: It is a non-destructive technique. It provides structural information that confirms the identity of the analyte. It is a primary ratio method, meaning it does not rely on the response factor of the analyte.
-
Disadvantages: Lower sensitivity compared to HPLC. Potential for signal overlap in complex mixtures, which can complicate quantification. Requires a high-field NMR spectrometer for optimal resolution and sensitivity.
-
When to Use: qNMR is ideal for the certification of reference standards and for providing an orthogonal, absolute purity value to complement the relative purity data obtained from HPLC.
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning. | Separation based on volatility and polarity, with mass-based detection. | Absolute quantification based on the direct proportionality of NMR signal integrals to the number of nuclei. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds. | Soluble compounds with unique NMR signals. |
| Sample Prep. | Simple dissolution and filtration. | May require derivatization for carbamates. | Precise weighing of sample and internal standard. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Lower than chromatographic methods (mg/mL). |
| Purity Type | Relative purity (% area). | Relative purity (% area) and identification. | Absolute purity (% w/w). |
| Validation | Well-established ICH guidelines. | Established validation protocols. | Well-defined validation procedures. |
Logical Framework for Method Selection
Caption: A decision tree to guide the selection of the most appropriate analytical technique.
Conclusion: A Multi-faceted Approach to Ensuring Purity
For the routine quality control and purity assessment of this compound, a validated reversed-phase HPLC method stands as the most robust, reliable, and efficient technique. Its ability to separate a wide range of potential impurities with high sensitivity and precision makes it indispensable in a drug development and manufacturing environment.
However, a comprehensive understanding of a compound's purity profile is best achieved through an orthogonal approach. GC-MS offers unparalleled capabilities for the identification of volatile impurities, while qNMR provides a definitive, absolute measure of purity, independent of reference standards for the analyte itself. By leveraging the strengths of each of these powerful analytical tools, researchers and scientists can ensure the highest quality of this compound, thereby safeguarding the integrity of their research and the safety of the final products.
References
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. scispec.co.th [scispec.co.th]
- 8. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tert-butyl m-tolylcarbamate and Other Boc Protecting Agents for Amine Protection
In the landscape of organic synthesis, particularly within pharmaceutical and peptide development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection due to its robustness and predictable lability under specific acidic conditions.[1][2] This guide provides an objective comparison of Tert-butyl m-tolylcarbamate with other amines protected by the Boc group and situates the Boc protecting group in context with other common amine protection strategies like Fmoc and Cbz.
Introduction to the Boc Protecting Group
The Boc group is one of the most widely used protecting groups for amines.[3] Its popularity stems from a favorable balance of stability and ease of removal. It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O, a highly efficient and common reagent.[4][5] The resulting carbamate is stable to a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with many synthetic transformations.[2] The key feature of the Boc group is its susceptibility to cleavage under anhydrous acidic conditions, which proceeds through the formation of a stable tert-butyl cation.[1][6] This acid-lability provides excellent orthogonality with base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and groups removed by hydrogenolysis, such as carboxybenzyl (Cbz).[2][7]
Physicochemical Properties of this compound
This compound serves as a specific example of a Boc-protected aromatic amine. Its properties are representative of N-Boc aryl amines and are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [8] |
| Molecular Weight | 207.27 g/mol | [8] |
| Appearance | White solid | [9] |
| Melting Point | 83–84 °C | [9] |
| IUPAC Name | tert-butyl N-(3-methylphenyl)carbamate | [8] |
Comparative Analysis of Amine Protecting Groups
The selection of a protecting group is a critical decision in a synthetic strategy, dictated by the stability of the substrate and the need for orthogonal deprotection schemes.[2] The Boc group is frequently compared with Fmoc and Cbz, two other pillars of amine protection.
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Common Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Stability | Stable to base, nucleophiles, and hydrogenolysis.[2] | Stable to acidic and basic conditions. | Stable to acid and hydrogenolysis.[2] |
| Deprotection Conditions | Mild to strong acid (e.g., TFA, HCl).[6][10] | Catalytic hydrogenation (e.g., H₂/Pd-C).[10] | Mild base (e.g., Piperidine in DMF).[11] |
| Byproducts of Deprotection | Isobutylene and CO₂.[2] | Toluene and CO₂.[2] | Dibenzofulvene-piperidine adduct and CO₂.[2] |
| Orthogonality | Orthogonal to Fmoc and Cbz.[2] | Orthogonal to Boc and Fmoc.[2] | Orthogonal to Boc and Cbz.[1][2] |
Quantitative Data on Boc Deprotection
The efficiency of Boc group removal is critical for the overall yield in multi-step syntheses. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity.
| Deprotection Reagent | Scavenger | Time | Efficiency | Notes |
| 25-50% TFA in DCM | None typically required | 20-30 minutes | >99% | The most common and standard method for Boc deprotection.[4] |
| 4M HCl in Dioxane | None | 30-60 minutes | >98% | A viable alternative to TFA.[4] |
| Oxalyl chloride in Methanol | None | 1-4 hours | Up to 90% | A mild, selective method tolerant of various functional groups.[12][13] |
| Aqueous Phosphoric Acid | None | Varies | High | Environmentally benign and mild reagent.[14] |
| Thermal (Flow Chemistry) | None (Solvent dependent) | 30 minutes (residence) | Variable (up to 100%) | Efficiency depends on amine structure and solvent; TFE and MeOH are effective solvents.[15] |
Experimental Protocols & Methodologies
Detailed and reproducible protocols are essential for successful synthesis. Below are standard procedures for the protection and deprotection of amines using the Boc group.
Protocol 1: General Procedure for N-Boc Protection of an Amine
This protocol describes a standard method for introducing the Boc group using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Sodium hydroxide, Triethylamine (TEA), or 4-Dimethylaminopyridine (DMAP))[4][16]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or a water/organic mixture)[4]
Procedure:
-
Dissolve the amine substrate in the chosen solvent system.
-
Add the base to deprotonate the amino group, enhancing its nucleophilicity.[4]
-
Add 1.0 to 1.2 equivalents of (Boc)₂O to the reaction mixture.
-
Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Boc protected amine by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the most common method for removing the Boc protecting group.
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[4]
-
(Optional) Scavenger such as anisole or thioanisole to trap the liberated tert-butyl cation.[17]
Procedure:
-
Dissolve the N-Boc protected substrate in DCM.
-
Prepare a deprotection solution, typically 25-50% TFA in DCM (v/v).[4]
-
Add the TFA solution to the substrate mixture and stir at room temperature.
-
Agitate the mixture for 20-30 minutes. The reaction progress can be monitored by the cessation of CO₂ evolution.[6]
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Co-evaporate with a solvent like toluene or ether to ensure complete removal of residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., a saturated solution of sodium bicarbonate or DIEA) and extracted to yield the free amine.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. This compound | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. awuahlab.com [awuahlab.com]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Protecting Groups for m-Toluidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceuticals and fine chemicals, the strategic protection and deprotection of functional groups is paramount. The amino group of m-toluidine, a common building block, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. While the acetyl group is a traditional choice, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and ease of removal under specific conditions. This guide provides an objective comparison of common alternative protecting groups for m-toluidine, supported by experimental data and detailed protocols to aid in the selection of the optimal protection strategy.
Comparison of Protecting Groups
The choice of a protecting group is a critical decision in a multi-step synthesis, governed by its stability towards various reaction conditions and the mildness of the conditions required for its removal. An ideal protecting group should be introduced in high yield, remain intact during subsequent transformations, and be cleaved selectively without affecting other functional groups. This guide focuses on four widely used alternatives to the acetyl group for the protection of m-toluidine: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl or Ts).
Quantitative Data Summary
The following tables summarize the typical reaction conditions and yields for the protection of m-toluidine and the subsequent deprotection of the resulting protected amine.
Table 1: Protection of m-Toluidine
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaOH | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Room Temp. | 2 - 12 | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) or Pyridine | Dioxane/Water or THF | 0 - Room Temp. | 2 - 6 | ~90 |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | Room Temp. | 1 - 3 | ~90 |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) or Chloroform | 0 - Room Temp. | 2 - 12 | >90 |
Table 2: Deprotection of Protected m-Toluidine
| Protected Amine | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-m-toluidine | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) or Methanol | Room Temp. | 0.5 - 2 | >95 |
| N-Cbz-m-toluidine | H₂, Pd/C | Methanol or Ethanol | Room Temp. | 1 - 16 | >95 |
| N-Fmoc-m-toluidine | 20% Piperidine | Dimethylformamide (DMF) | Room Temp. | 0.5 - 2 | >95 |
| N-Tosyl-m-toluidine | HBr/Acetic Acid or Na/NH₃ (liq.) | Acetic Acid or Liquid Ammonia | 70 or -78 | 2 - 8 | Variable |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general protection and deprotection schemes for each of the discussed protecting groups.
GC-MS for Purity Assessment of Tert-butyl m-tolylcarbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the reliability and reproducibility of experimental outcomes. Tert-butyl m-tolylcarbamate, a key building block in various synthetic pathways, requires rigorous purity assessment. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by experimental protocols and data-driven insights.
Comparison of Analytical Methods for Purity Determination
While several methods can be employed for the purity assessment of this compound, each presents distinct advantages and limitations. GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer complementary information and are often preferred for non-volatile or thermally labile compounds.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification. | Separation based on polarity and partitioning between a stationary and mobile phase. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1][2] |
| Applicability to Analyte | Suitable, but potential for thermal degradation of the carbamate functional group needs to be considered.[3][4] | Highly suitable for non-volatile and thermally labile compounds.[5][6] | Primary method for determining absolute purity without a specific reference standard of the analyte.[1][7] |
| Common Impurities Detected | Volatile impurities such as residual solvents (e.g., toluene), unreacted m-toluidine, and tert-butanol (from di-tert-butyl dicarbonate decomposition).[8] | Non-volatile impurities, by-products from synthesis, and isomers. | Structural isomers and impurities with unique proton signals. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Moderate to high, depending on the detector (UV, MS).[5][9] | Generally lower sensitivity compared to chromatographic methods.[7] |
| Precision | High, with relative standard deviations typically below 5%. | High, with RSDs often below 2%.[10] | High, with excellent accuracy and precision.[2] |
| Sample Derivatization | May be required to improve volatility and thermal stability, though direct analysis is possible.[11] | Generally not required. | Not required. |
| Key Advantages | Excellent for identifying unknown volatile impurities through mass spectral libraries. High separation efficiency. | Broad applicability to a wide range of compounds, non-destructive.[6][12] | Provides absolute purity without the need for a standard of the main component, gives structural information.[1][13] |
| Key Disadvantages | Potential for thermal degradation of the analyte. Not suitable for non-volatile impurities.[3][4] | Requires reference standards for impurity identification and quantification. Higher solvent consumption.[9] | Lower sensitivity, requires a high-field NMR spectrometer, and a certified internal standard.[14] |
Experimental Protocols
GC-MS Analysis of this compound
This protocol is adapted from established methods for carbamate analysis and is designed to minimize thermal degradation.[3][15][16]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
If an internal standard is used, add it to the solution at a known concentration.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C (A lower temperature should be tested to minimize on-column degradation).
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Potential Impurities and their Identification: The synthesis of this compound typically involves the reaction of m-toluidine with di-tert-butyl dicarbonate (Boc-anhydride). Potential impurities that can be monitored by GC-MS include:
-
tert-Butanol (C₄H₁₀O): A primary decomposition product of di-tert-butyl dicarbonate.[8]
-
Isomers of toluidine: o-toluidine and p-toluidine may be present as impurities in the starting material.[19]
-
Di-tert-butyl carbonate: A byproduct from the synthesis of Boc-anhydride.
The identification of these impurities can be confirmed by comparing their mass spectra with reference spectra from a library (e.g., NIST).
Visualizing the GC-MS Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound using GC-MS.
Conclusion
The GC-MS method, when optimized to mitigate thermal degradation, is a highly effective tool for the purity assessment of this compound, particularly for the identification and quantification of volatile and semi-volatile impurities. However, for a comprehensive purity profile, especially for non-volatile or isomeric impurities, orthogonal techniques such as HPLC and qNMR are invaluable. The choice of analytical method should be guided by the specific impurities of concern and the intended application of the this compound. For absolute purity determination, qNMR stands out as a primary method, while HPLC is often the workhorse for routine purity checks in a manufacturing setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispec.co.th [scispec.co.th]
- 4. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables [spkx.net.cn]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. CAS 108-44-1: m-Toluidine | CymitQuimica [cymitquimica.com]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Toluidine [cdc.gov]
- 19. Toluidine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Assessment of Carbamates
For Researchers, Scientists, and Drug Development Professionals
The determination of absolute purity is a critical step in the development and quality control of pharmaceutical compounds, including the diverse class of carbamates. While High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for this purpose. This guide provides an objective comparison of qNMR and HPLC for the absolute purity determination of carbamates, supported by experimental data and detailed protocols.
Principles of Purity Analysis: qNMR vs. HPLC
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a compound in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1] This makes qNMR a valuable tool, especially when a pure reference standard for the carbamate of interest is not available.
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary and a mobile phase. For purity assessment, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. While highly sensitive for detecting trace impurities, this method's accuracy for absolute purity can be influenced by the response factors of impurities, which may differ from the main compound.
Head-to-Head Comparison: qNMR vs. HPLC for Carbamate Purity
The choice between qNMR and HPLC for the purity assessment of carbamates depends on the specific requirements of the analysis. The following table summarizes key performance characteristics based on available data for carbamates and other organic compounds.
| Performance Metric | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration. | Comparative method based on separation and detection. |
| Accuracy | High, provides an absolute purity value. International collaborative studies have shown qNMR to have comparable accuracy to conventional primary methods.[2] | High, but can be influenced by the response factors of impurities. |
| Precision (RSD) | Excellent, typically <1% to 3.6%.[3] | Very good, typically <2%. |
| Limit of Detection (LOD) | Generally in the range of 0.1 mg/100g to 0.48 mg/0.7 mL.[4][5][6] | Lower than qNMR, often in the ng/mL to µg/L range. For some carbamates, LODs can be as low as 20 ng/mL or even sub-ppb levels with fluorescence detection.[7][8] |
| Limit of Quantification (LOQ) | Typically in the range of 0.4 mg/100g to 1.47 mg/0.7 mL.[4][5][6] | Lower than qNMR, often in the ng/mL to µg/L range. For some carbamates, LOQs can be around 50 ng/mL.[7] |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound. | Ideally requires a certified reference standard of the analyte for accurate quantification; area percent method can be used as an estimate. |
| Sample Throughput | Relatively fast, with typical acquisition times of a few minutes per sample. | Can be higher, especially with automated systems, but method development can be time-consuming. |
| Destructive/Non-destructive | Non-destructive. | Destructive. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for Carbamate Purity
This protocol provides a general framework for the determination of the absolute purity of a carbamate using qNMR with an internal standard.
1. Materials and Reagents:
-
Carbamate sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone, benzoic acid). The choice of internal standard is critical and should have high purity, be stable, soluble in the chosen solvent, and have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The solvent should fully dissolve both the sample and the internal standard.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the carbamate sample into a clean, dry vial using a microbalance.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for accurate integration.[9]
-
Receiver Gain: Optimized to avoid signal clipping.
-
Spectral Width: Sufficient to cover all signals of interest.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the carbamate analyte and the internal standard.
-
Calculate the purity of the carbamate using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
HPLC-UV Protocol for Carbamate Purity
This protocol outlines a general approach for assessing the purity of carbamates using HPLC with UV detection.
1. Materials and Reagents:
-
Carbamate sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (if required)
-
HPLC column (e.g., C18 reversed-phase column)
2. Sample Preparation:
-
Accurately weigh a suitable amount of the carbamate sample.
-
Dissolve the sample in a known volume of the mobile phase or a suitable solvent to achieve a concentration within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for carbamates.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A wavelength where the carbamate has strong UV absorbance, often around 210-230 nm.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) for reproducibility.
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Workflow Visualizations
Caption: Workflow for absolute purity determination of carbamates by qNMR.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparison of deprotection conditions for different carbamates
A Comprehensive Guide to Carbamate Deprotection Strategies in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Carbamates are among the most widely employed protecting groups for amines due to their general stability and the variety of available deprotection methods. This guide provides an objective comparison of deprotection conditions for common carbamate protecting groups, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal strategy for a given synthetic challenge.
Comparison of Deprotection Conditions for Common Carbamates
The choice of a carbamate protecting group is intrinsically linked to its deprotection conditions and its orthogonality with other functional groups present in the molecule. The following table summarizes the deprotection conditions for several widely used carbamates.
| Protecting Group | Abbreviation | Common Deprotection Conditions | Reagents/Catalysts | Solvents | Typical Reaction Time | Typical Yields (%) | Key Advantages & Disadvantages |
| tert-Butoxycarbonyl | Boc | Acidic Hydrolysis | TFA (20-50%), 4M HCl in Dioxane/EtOAc | DCM, Dioxane, EtOAc | 0.5 - 4 hours[1] | >95[1] | Advantages: High yields, volatile byproducts.[1] Disadvantages: Harshly acidic, may cleave other acid-labile groups.[1] |
| Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenolysis | H₂, Pd/C | Alcohols (MeOH, EtOH) | 2 - 24 hours[2] | High | Advantages: Mild, neutral pH, clean byproducts. Disadvantages: Incompatible with reducible functional groups. |
| Benzyloxycarbonyl | Cbz (Z) | Acidic Cleavage | HBr in Acetic Acid | Acetic Acid | 2 - 16 hours | High | Advantages: Useful for substrates sensitive to hydrogenation. Disadvantages: Harshly acidic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-catalyzed β-Elimination | 20% Piperidine in DMF, DBU | DMF, NMP | 10 - 20 minutes[3] | High | Advantages: Very mild, orthogonal to acid-labile groups. Disadvantages: Piperidine is toxic, potential for side reactions. |
| Allyloxycarbonyl | Alloc | Palladium-catalyzed Allylic Cleavage | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | DCM, DMF | 20 - 60 minutes[4] | High | Advantages: Mild, neutral conditions, orthogonal to many groups. Disadvantages: Requires a metal catalyst, air-sensitive reagents.[5] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride-induced Elimination | TBAF, HF | THF, Acetonitrile | Variable | High | Advantages: Orthogonal to acid- and base-labile groups.[6] Disadvantages: Fluoride sources can be corrosive. |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive Cleavage | Zn dust, Acetic Acid | THF/H₂O, MeOH | 5 - 30 minutes[7] | High (86%)[7] | Advantages: Orthogonal to acid- and base-labile groups.[7] Disadvantages: Requires metal reductant. |
Deprotection Mechanisms and Experimental Workflows
Understanding the mechanism of deprotection is crucial for troubleshooting and optimizing reaction conditions. The following diagrams illustrate the deprotection mechanisms for key carbamate groups and a general experimental workflow.
Caption: Deprotection mechanisms for Boc, Cbz, and Fmoc carbamates.
Caption: A general experimental workflow for carbamate deprotection.
Experimental Protocols
The following are representative experimental protocols for the deprotection of common carbamates. Note that optimal conditions may vary depending on the specific substrate.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM (typically 10-20 mL per gram of substrate).
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected amine.
Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected amine (typically resin-bound for solid-phase peptide synthesis)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Treat the resin with the piperidine solution and agitate for 10-20 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step in the synthesis.
Alloc Deprotection using Palladium Catalyst
Materials:
-
Alloc-protected amine
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
A scavenger, such as phenylsilane (PhSiH₃)
Procedure:
-
Dissolve the Alloc-protected amine in DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger (e.g., phenylsilane, typically 20 equivalents).[4]
-
Add the palladium catalyst (Pd(PPh₃)₄, typically 0.1-0.25 equivalents).[8]
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 20-60 minutes.[4]
-
Upon completion, the reaction mixture can be washed with water and brine, dried, and concentrated.
-
Purification by column chromatography may be necessary to remove catalyst residues.
Teoc Deprotection using a Fluoride Source
Materials:
-
Teoc-protected amine
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
Dissolve the Teoc-protected amine in anhydrous THF.
-
Add a solution of TBAF (1 M in THF, typically 1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troc Deprotection using Zinc
Materials:
-
Troc-protected amine
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water
-
Activated Zinc (Zn) dust
-
Acetic Acid (AcOH)
Procedure:
-
To a solution of the Troc-protected amine in methanol, add activated zinc dust.[7]
-
Stir the mixture at room temperature for a few minutes, then add glacial acetic acid.[7]
-
Heat the mixture (e.g., to 60°C) and monitor the reaction by TLC. The reaction is often complete within 30 minutes.[7]
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Work up the residue by adding a basic aqueous solution (e.g., 5% NaOH) and extracting with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate to yield the deprotected amine.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
Reactivity comparison of ortho, meta, and para tolylcarbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ortho-, meta-, and para-tolylcarbamates. Understanding the relative reactivity of these isomers is crucial for applications in drug design, synthesis, and the development of prodrugs, where the rate of cleavage can be a critical parameter. This document summarizes the key factors influencing their reactivity, presents a qualitative comparison based on established principles of physical organic chemistry, and provides a general experimental protocol for a comparative kinetic analysis.
Introduction
Tolylcarbamates are a class of organic compounds that feature a carbamate group attached to a tolyl (methylphenyl) moiety. The position of the methyl group on the aromatic ring—ortho, meta, or para—significantly influences the electronic properties of the molecule and, consequently, its chemical reactivity. These differences arise from a combination of electronic and steric effects, which modulate the susceptibility of the carbamate functional group to reactions such as hydrolysis.
Theoretical Framework: Electronic and Steric Effects
The reactivity of tolylcarbamates, particularly in reactions like hydrolysis, is primarily governed by the electronic nature of the tolyl substituent and steric hindrance around the reaction center.
-
Electronic Effects: The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. This effect is most pronounced at the ortho and para positions, increasing the electron density on the aromatic ring and, by extension, on the nitrogen atom of the carbamate. An increase in electron density on the nitrogen atom generally decreases the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. This leads to a decrease in the rate of hydrolysis. The electron-donating effect is weaker at the meta position.
-
Steric Effects: The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position can sterically hinder the approach of a reagent to the adjacent functional group.[1] In the case of ortho-tolylcarbamate, the methyl group can impede the access of a nucleophile (e.g., a hydroxide ion) to the carbonyl carbon of the carbamate, thereby slowing down the reaction rate compared to its meta and para isomers.
Based on these principles, a general trend in reactivity can be predicted. The para and ortho isomers, with their stronger electron-donating effects, are expected to be less reactive than the meta isomer. Furthermore, the ortho isomer is anticipated to be the least reactive due to the additional steric hindrance.
Reactivity Comparison
| Isomer | Position of Methyl Group | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
| para-Tolylcarbamate | Para | Strong electron-donating | Minimal | Low |
| meta-Tolylcarbamate | Meta | Weak electron-donating | Minimal | High |
| ortho-Tolylcarbamate | Ortho | Strong electron-donating | Significant | Very Low |
Predicted Order of Reactivity (from most to least reactive):
meta-Tolylcarbamate > para-Tolylcarbamate > ortho-Tolylcarbamate
This predicted order is based on the meta isomer having the least electron-donating character, making its carbonyl carbon more electrophilic. The para isomer is less reactive due to the stronger electron-donating effect of the methyl group. The ortho isomer is predicted to be the least reactive due to the combination of a strong electron-donating effect and significant steric hindrance.
Experimental Protocol for Comparative Kinetic Analysis
To quantitatively determine the relative reactivity of the tolylcarbamate isomers, a kinetic study of their hydrolysis under controlled conditions can be performed. The following is a general experimental protocol.
Objective: To determine the pseudo-first-order rate constants for the alkaline hydrolysis of ortho-, meta-, and para-tolylcarbamate.
Materials:
-
ortho-Tolylcarbamate
-
meta-Tolylcarbamate
-
para-Tolylcarbamate
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Buffer solutions of various pH values
-
Solvent (e.g., a mixture of water and a co-solvent like acetonitrile or ethanol to ensure solubility)
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
-
pH meter
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each tolylcarbamate isomer in the chosen co-solvent at a known concentration.
-
Kinetic Runs: a. Set the UV-Vis spectrophotometer to a wavelength where the product of the hydrolysis (the corresponding toluidine) has a strong absorbance and the carbamate has minimal absorbance. This wavelength should be determined by scanning the UV-Vis spectra of the reactants and products beforehand. b. Equilibrate a known volume of the NaOH solution or a buffer of a specific pH in a cuvette inside the thermostated cuvette holder at a constant temperature (e.g., 25 °C). c. Initiate the reaction by injecting a small, known volume of the tolylcarbamate stock solution into the cuvette and start recording the absorbance at the predetermined wavelength as a function of time. d. Continue data collection until the reaction is complete (i.e., the absorbance reading is stable). e. Repeat the experiment for each isomer under the same conditions (pH, temperature, and initial concentration).
-
Data Analysis: a. The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A_∞ - A_t)) against time. The slope of this plot will be -k_obs. b. The second-order rate constant for alkaline hydrolysis can be determined by measuring k_obs at different hydroxide ion concentrations and plotting k_obs against [OH⁻]. The slope of this plot will be the second-order rate constant.
Logical Relationship of Reactivity Factors
The following diagram illustrates the logical relationship between the structural features of the tolylcarbamate isomers and their resulting reactivity.
Caption: Factors influencing the reactivity of tolylcarbamate isomers.
Conclusion
The reactivity of ortho-, meta-, and para-tolylcarbamates is dictated by a combination of electronic and steric effects originating from the position of the methyl group on the phenyl ring. Based on established principles, the meta isomer is predicted to be the most reactive, followed by the para isomer, with the ortho isomer being the least reactive due to steric hindrance. For definitive quantitative comparison, a standardized kinetic analysis, such as the one outlined in this guide, is recommended. This understanding is essential for the rational design of molecules with tailored reactivity profiles in pharmaceutical and chemical research.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Boc-Protected Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities. Its stability and ease of removal make it indispensable in peptide synthesis and the construction of complex nitrogen-containing molecules. A thorough understanding of the spectroscopic characteristics of Boc-protected aromatic amines is crucial for reaction monitoring, structural elucidation, and quality control. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for a selection of Boc-protected aromatic amines, supported by detailed experimental protocols.
Data Presentation: A Spectroscopic Comparison
The following tables summarize key spectroscopic data for N-Boc-aniline and several of its para-substituted derivatives, as well as Boc-protected aminopyridines. These compounds illustrate the characteristic spectral features of the Boc group and the electronic influence of various substituents on the aromatic ring.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Boc (-C(CH₃)₃) | N-H | Aromatic Protons | Other |
| N-Boc-aniline | ~1.52 (s, 9H) | ~6.50 (br s, 1H) | ~7.00-7.50 (m, 5H) | - |
| N-Boc-p-toluidine | ~1.51 (s, 9H) | ~6.38 (br s, 1H) | ~7.28 (d, 2H), ~7.09 (d, 2H) | ~2.32 (s, 3H, -CH₃) |
| N-Boc-4-fluoroaniline | ~1.52 (s, 9H) | ~6.45 (br s, 1H) | ~7.30 (m, 2H), ~6.99 (m, 2H) | - |
| N-Boc-4-chloroaniline | ~1.52 (s, 9H) | ~6.57 (br s, 1H) | ~7.35 (d, 2H), ~7.25 (d, 2H) | - |
| N-Boc-4-bromoaniline | ~1.52 (s, 9H) | ~6.55 (br s, 1H) | ~7.40 (d, 2H), ~7.30 (d, 2H) | - |
| N-Boc-2-aminopyridine | ~1.55 (s, 9H) | ~7.90 (br s, 1H) | ~8.20 (d, 1H), ~7.65 (t, 1H), ~7.00 (d, 1H) | - |
| N-Boc-3-aminopyridine | ~1.53 (s, 9H) | ~7.30 (br s, 1H) | ~8.40 (d, 1H), ~8.25 (d, 1H), ~7.80 (dd, 1H), ~7.25 (dd, 1H) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Boc (-C (CH₃)₃) | Boc (-C(CH₃ )₃) | Boc (-C =O) | Aromatic Carbons | Other |
| N-Boc-aniline | ~80.5 | ~28.4 | ~152.8 | ~138.0, 128.9, 123.5, 118.5 | - |
| N-Boc-p-toluidine | ~80.3 | ~28.4 | ~152.9 | ~135.4, 133.5, 129.5, 118.6 | ~20.8 (-CH₃) |
| N-Boc-4-fluoroaniline | ~80.7 | ~28.4 | ~153.0 | ~159.0 (d), 134.0, 120.0 (d), 115.5 (d) | - |
| N-Boc-4-chloroaniline | ~80.9 | ~28.4 | ~152.6 | ~136.6, 129.5, 129.0, 119.8 | - |
| N-Boc-4-bromoaniline | ~80.9 | ~28.4 | ~152.5 | ~137.1, 132.0, 120.2, 117.0 | - |
| N-Boc-2-aminopyridine | ~81.0 | ~28.3 | ~152.9 | ~153.5, 148.0, 138.5, 119.0, 113.5 | - |
| N-Boc-3-aminopyridine | ~81.2 | ~28.3 | ~152.7 | ~145.0, 142.0, 135.0, 126.0, 123.8 | - |
Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | Aromatic C-H Stretch |
| N-Boc-aniline | ~3350 | ~1730 | ~1230 | ~3050 |
| N-Boc-p-toluidine | ~3340 | ~1725 | ~1235 | ~3040 |
| N-Boc-4-fluoroaniline | ~3345 | ~1735 | ~1240 | ~3060 |
| N-Boc-4-chloroaniline | ~3330 | ~1738 | ~1230 | ~3070 |
| N-Boc-4-bromoaniline | ~3335 | ~1735 | ~1225 | ~3065 |
| N-Boc-2-aminopyridine | ~3360 | ~1740 | ~1250 | ~3080 |
| N-Boc-3-aminopyridine | ~3355 | ~1730 | ~1245 | ~3075 |
Table 4: UV-Vis Spectroscopic Data (Ethanol, λmax in nm)
| Compound | π → π* (Benzene Ring) | n → π* (Carbonyl) |
| N-Boc-aniline | ~235, ~275 | ~310 |
| N-Boc-p-toluidine | ~240, ~280 | ~315 |
| N-Boc-4-fluoroaniline | ~238, ~278 | ~312 |
| N-Boc-4-chloroaniline [1] | ~242, ~295 | Not reported |
| N-Boc-4-bromoaniline | ~245, ~285 | Not reported |
| N-Boc-2-aminopyridine | ~245, ~300 | Not reported |
| N-Boc-3-aminopyridine | ~235, ~285 | Not reported |
Mandatory Visualization
The following diagrams illustrate the typical workflow for spectroscopic analysis and the logical approach to structure elucidation.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationships in structure elucidation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the Boc-protected amine is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).[2]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[2]
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.[2]
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample in a clean, dry agate mortar and pestle.[3][4]
-
Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar.[3][4]
-
Gently but thoroughly mix the sample and KBr until a homogeneous, fine powder is obtained.[5][6]
-
Transfer a portion of the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes to form a thin, transparent or translucent pellet.[3][5]
-
-
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
Background: A background spectrum of a pure KBr pellet or empty sample chamber is recorded and automatically subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent, such as absolute ethanol or acetonitrile.
-
Dilute the stock solution to a concentration that yields an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). This is typically in the micromolar (µM) range.
-
-
Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm for aromatic compounds.
-
Cuvettes: Use matched 1 cm path length quartz cuvettes.
-
Blank: Use the pure solvent in a matched cuvette as a blank to zero the instrument before measuring the sample.
-
Analysis: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
References
- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
Benchmarking Tert-butyl m-tolylcarbamate in Cross-Coupling Reactions: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Aryl carbamates have emerged as versatile coupling partners, serving as stable and readily accessible alternatives to more reactive aryl halides or triflates. This guide provides a comparative analysis of the anticipated performance of tert-butyl m-tolylcarbamate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, benchmarked against its structural isomers and other related carbamates.
While direct experimental data for this compound in these specific cross-coupling reactions is not extensively documented in publicly available literature, its performance can be reliably inferred from the behavior of its close analogs. This comparison focuses on how steric hindrance and electronic effects, dictated by the substitution pattern on the aromatic ring and the nature of the carbamate protecting group, influence reaction outcomes.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide or pseudohalide. In the context of carbamates, this typically involves the challenging cleavage of a C–O bond, often necessitating nickel or specialized palladium catalyst systems. The performance is critically influenced by the steric and electronic environment of the carbamate group.
Comparative Data Analysis:
The following table summarizes the performance of various aryl carbamates in Suzuki-Miyaura cross-coupling, providing a basis for estimating the reactivity of this compound.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl phenylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (10 mol%) | K₃PO₄ | Toluene | 130 | 24 | ~52 | [1] |
| tert-Butyl p-tolylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (10 mol%) | K₃PO₄ | Toluene | 130 | 24 | ~41 | [1] |
| N,N-Diethyl-2-naphthylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | Toluene | 110 | 24 | 78 | [1] |
| tert-Butyl bis(4-bromophenyl)carbamate | (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | reflux | 50 | 73 |
Performance Insights:
Based on the available data, the performance of this compound in Suzuki-Miyaura coupling is expected to be influenced by the following factors:
-
Steric Effects: The tert-butyl group is sterically demanding. When compared to a less bulky group like N,N-diethyl, it can hinder the approach of the catalyst, potentially requiring higher temperatures or longer reaction times. The meta-position of the tolyl's methyl group offers moderate steric hindrance compared to the more encumbering ortho-position.
-
Electronic Effects: The methyl group at the meta position has a weak electron-donating effect, which can slightly deactivate the aromatic ring towards oxidative addition compared to an unsubstituted phenyl ring. This is reflected in the lower yield observed for tert-butyl p-tolylcarbamate (an isomer with a similar electronic effect) compared to tert-butyl phenylcarbamate.
Predicted Performance: It is anticipated that this compound would provide modest to good yields in nickel-catalyzed Suzuki-Miyaura couplings, likely in the range of 40-60%, under conditions similar to those used for its phenyl and p-tolyl analogs. Performance may be enhanced with more advanced, sterically hindered phosphine ligands on a palladium catalyst, which are known to facilitate the activation of challenging substrates.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an amine with an aryl halide or pseudohalide. Carbamates can serve as effective ammonia surrogates in these reactions, where the carbamate is coupled first, followed by deprotection to yield the primary aniline.
Comparative Data Analysis:
The table below presents data for the Buchwald-Hartwig amination of various carbamates, offering a comparative framework for this compound.
| Substrate (Aryl Halide) | Amine Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | tert-Butyl carbamate | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | 85 | |
| 1-Bromo-4-(tert-butyl)benzene | tert-Butyl carbamate | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Dioxane | 80 | 18 | 95 | |
| 2-Bromotoluene | tert-Butyl carbamate | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 110 | 18 | 92 | |
| 4-Bromotoluene | Ethyl carbamate | Pd(OAc)₂ / JohnPhos | K₂CO₃ | Dioxane | 100 | 18 | 88 |
Performance Insights:
The efficiency of this compound as a nucleophile in Buchwald-Hartwig amination will be subject to:
-
Nucleophilicity and Sterics: The N-H of the carbamate is the reactive site. The bulky tert-butyl group can influence the geometry of the palladium-amide intermediate, which is crucial for the reductive elimination step. The m-tolyl group presents less steric clash compared to an o-tolyl group, which should allow for efficient coupling.
-
Catalyst System: The choice of phosphine ligand is critical. Sterically demanding and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally required to achieve high turnover numbers and good yields with carbamates.
Predicted Performance: this compound is expected to be an excellent coupling partner in palladium-catalyzed Buchwald-Hartwig aminations. With an appropriate catalyst system (e.g., a G3 or G4 Buchwald precatalyst with a biaryl phosphine ligand), it is predicted to afford high yields (likely >80%) in the coupling with a range of aryl and heteroaryl halides.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl carbamates, based on established literature procedures.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Carbamate
This protocol is adapted from methodologies developed for the cross-coupling of challenging phenolic derivatives.
Materials:
-
Aryl carbamate (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (4.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl carbamate, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture in a preheated oil bath at 110 °C for 24 hours with vigorous stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with an Aryl Halide
This protocol outlines a general procedure for the C-N coupling of a carbamate with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In an argon-filled glovebox, charge an oven-dried vial with the palladium precatalyst, NaOtBu, and this compound.
-
Add the aryl halide and a stir bar.
-
Add the anhydrous solvent.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Process
Generalized Experimental Workflow for Cross-Coupling
References
Safety Operating Guide
Proper Disposal of Tert-butyl m-tolylcarbamate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like tert-butyl m-tolylcarbamate are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, addressing immediate safety protocols and logistical considerations.
Hazard and Safety Information
Key Safety Precautions:
-
Always handle the compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Chemical and Physical Properties
A summary of the key properties for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 18437-67-7 |
| Appearance | Likely a solid, similar to other carbamates |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3] Do not dispose of this chemical down the drain or in regular trash.[2]
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or waste this compound in a designated, clearly labeled, and sealed hazardous waste container.[2][3]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container designated for organic solvent waste. Do not mix with incompatible waste streams.[2]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[2][3] Place these items in the same designated container as the solid waste.
2. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate any associated hazards on the label.
3. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][3]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area and ensure it is well-ventilated.
-
Containment: For small spills of solid material, carefully sweep it up, avoiding dust formation, and place it into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Tert-butyl m-tolylcarbamate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Tert-butyl m-tolylcarbamate. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The following guidance is based on safety data for structurally similar carbamate compounds.
Hazard Identification and Classification
This compound, like other carbamates, should be handled with care. The primary hazards associated with similar compounds include irritation to the eyes and skin, potential for allergic reactions, and harm if ingested or inhaled.[1][2][3][4]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][4][5] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][3][4] |
| Skin Sensitization | May cause an allergic skin reaction. |
| Respiratory Irritation | May cause respiratory irritation, especially in dust form.[2][4][5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[5][6]
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5][7] A face shield may be necessary for splash protection.[8] | To protect against dust particles, splashes, and direct contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7][9] Gloves must be inspected before use, and proper removal technique should be followed. | To prevent skin contact and absorption.[5][10] |
| Body Protection | A lab coat or long-sleeved clothing.[5][7][9] For larger quantities or when there is a risk of significant splashing, chemical-resistant coveralls may be appropriate.[11] | To minimize skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required if dust is generated, exposure limits are exceeded, or irritation is experienced.[5][7] | To prevent the inhalation of harmful dust particles, especially in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol: Handling
-
Preparation : Before handling, ensure that all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Don PPE : Wear the appropriate personal protective equipment as specified in the table above.
-
Handling :
-
After Handling :
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and adhere to regulations.
Disposal Protocol
-
Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed container for disposal.[7]
-
Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container.[7]
-
Contaminated Materials : Any items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.[7]
-
Final Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7] Do not pour down the drain or discard in regular trash.[7]
Spill and Emergency Procedures
Immediate and appropriate action is necessary in the event of a spill or exposure.
Spill Response
-
Evacuate and Secure : Alert others in the area and restrict access to the spill location.[2]
-
Don PPE : Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2]
-
Contain Spill : For solid spills, carefully cover with a damp paper towel to prevent dust generation.[2]
-
Collect Material : Gently sweep or scoop the material into a suitable, labeled container for disposal.[1]
-
Decontaminate Area : Wipe the spill area with a damp cloth and a suitable cleaning agent.[2] A 10% bleach solution followed by a water rinse can be effective for decontaminating surfaces that have been in contact with carbamates.[2]
-
Dispose of Waste : All contaminated materials must be disposed of as hazardous waste.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5] |
| Skin Contact | Wash with plenty of soap and water.[5] If skin irritation or a rash occurs, seek medical advice. Remove and wash contaminated clothing before reuse. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][5] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[7] Call a poison center or doctor if you feel unwell. |
In all cases of significant exposure or if symptoms persist, seek immediate medical attention and provide the Safety Data Sheet to the medical professional. [3]
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. benchchem.com [benchchem.com]
- 8. agr.wa.gov [agr.wa.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 11. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
